NG25 trihydrochloride binds to the DFG-out conformation of kinases, a characteristic of type II inhibitors, and acts reversibly [1] [2]. Its primary action is blocking kinase activity in the TAK1 and MAP4K2 signaling networks, which has several downstream consequences.
The following diagram illustrates the core signaling pathway affected by NG25 and the key experimental readouts for its activity.
This compound inhibits TAK1 and MAP4K2, disrupting downstream NF-κB and MAPK signaling and leading to reduced cytokine production and enhanced apoptosis.
Key functional consequences of this inhibition include:
The biological functions of this compound are demonstrated through specific experimental models. The table below summarizes key findings and the methodologies used to obtain them.
| Experimental Context / Cell Type | Key Finding / Effect of NG25 | Experimental Methodology |
|---|---|---|
| Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) [1] [2] | Significant reduction of IL-1β-induced pro-inflammatory mediators (IL-6, MCP-1, ENA-78). | Cells pre-treated with NG25 (1 µM, 2 hrs) → stimulated with IL-1β (10 ng/mL, 24 hrs) → cytokine measurement in conditioned media by ELISA. |
| THP-1 Monocyte-Derived Macrophages [1] [2] | Reduction in LPS-induced IL-1β and TNF-α production. | Cells pre-treated with NG25 (1 µM) → stimulated with LPS (10 µg/mL) → cytokine measurement by ELISA. |
| L929 Cells [4] | Prevention of TNF-α-induced IKKα/β phosphorylation and IκB-α degradation. | Cells treated with NG25 (100 nM) → stimulation with TNF-α → analysis of cell lysates by Western Blot. |
| Gen2.2 Cells [3] [5] | Inhibition of TLR agonist-induced type I interferon (IFNα/β) secretion. | Cells pre-treated with NG25 (e.g., 400 nM, 1 hr) → stimulated with CpG (TLR9 agonist) or CL097 (TLR7 agonist) → cytokine measurement in supernatant after 5-12 hrs. |
| Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) [3] | Enhanced Doxorubicin-induced cytotoxicity and apoptosis; reduced cell viability. | Cells treated with NG25 (e.g., 2 µM) alone or in combination with Doxorubicin → assessment of viability (MTT assay) and apoptosis (Western Blot for apoptotic markers). |
| CT26 Mouse Colorectal Cancer Model [4] | Reduced tumor growth and increased apoptosis in vivo. | NG25 administered in a mouse orthotopic model → tumor volume measurement and TUNEL assay on tumor tissue to detect apoptotic cells. |
NG25 trihydrochloride functions as a type II kinase inhibitor [1]. This class of inhibitors binds to the ATP-binding pocket of kinases when they are in an inactive conformation, a state characterized by the "DFG-out" motif [2]. Its primary documented targets are TAK1 (MAP3K7) and MAP4K2 (GCK), but it exhibits nanomolar potency against a broader panel of kinases [3] [4] [5].
The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values for key kinase targets.
| Kinase Target | IC₅₀ Value (nM) | Description / Role |
|---|---|---|
| MAP4K2 (GCK) | 21.7 - 22 nM [4] [5] | A ste20-family serine/threonine kinase. |
| LYN | 13 nM [3] | A Src-family tyrosine kinase. |
| CSK | 56 nM [3] | C-terminal Src kinase. |
| Abl | 75 nM [3] | A non-receptor tyrosine kinase. |
| FER | 82 nM [3] | A tyrosine kinase. |
| p38α | 102 nM [3] | A stress-activated MAP kinase. |
| SRC | 113 nM [3] | A proto-oncogene tyrosine kinase. |
| TAK1 (MAP3K7) | 149 nM [3] [4] [5] | A key kinase in inflammatory and immune signaling pathways. |
This broad-spectrum activity means that at a concentration of 0.1 µM, NG25 shows strong inhibition of TAK1, Lck, MAP4K2, p38α, Abl, YES1, and OSR1 [3]. Functionally, it can inhibit the activation of IKKα/IKKβ induced by Toll-like receptor (TLR) agonists and prevent the subsequent secretion of type I interferons [1] [3].
The following diagram illustrates the signaling pathways and key experimental findings associated with NG25:
This compound acts as a dual inhibitor of TAK1 and MAP4K2, disrupting downstream inflammatory signaling and NF-κB activation, which underpins its research applications in cancer and inflammation models.
This compound is primarily used as a chemical tool to probe kinase-dependent signaling pathways in disease models, particularly in oncology and immunology [4] [5].
For researchers using this compound, please consider the following handling and preparation guidelines.
| Aspect | Guideline |
|---|---|
| Solubility | Soluble in water (5 mg/mL, clear) and DMSO [1] [3]. |
| Storage | Protect from light. Store at 2-8°C [1]. |
| Stability | The powder is stable under the recommended conditions. Prepare fresh stock solutions for experiments. |
| Hazard Warning | Classified as Acute Tox. 3 Oral. Use appropriate personal protective equipment [1]. |
Different suppliers offer this compound for research purposes. The table below lists some available options.
| Supplier | Catalog Number | Available Sizes |
|---|---|---|
| Sigma-Aldrich | SML1332 | 25 mg [1] [6] |
| Axon Medchem | 2366 | Information upon inquiry [3] |
| MedChemExpress | HY-15434A | 50 mg, 100 mg, 250 mg [5] |
| BOC Sciences | N/A | Information upon inquiry [7] |
| TargetMol | TM-T69898 | Information upon inquiry [8] |
NG25 is a potent, synthetically derived small molecule that functions as a dual inhibitor of the kinases TAK1 (TGFβ-activated kinase 1) and MAP4K2 (Mitogen-activated protein kinase kinase kinase kinase 2). It is classified as a type II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase domain [1] [2].
The table below summarizes its primary and secondary kinase targets and corresponding inhibitory concentrations (IC50):
| Target Kinase | IC50 Value | Primary Classification |
|---|---|---|
| MAP4K2 (GCK) | 21.7 nM [3] [4] | Primary Target |
| TAK1 (MAP3K7) | 149 nM [3] [4] | Primary Target |
| LYN | 12.9 nM [3] | Secondary Target |
| CSK (GSK) | 56.4 nM [3] [4] | Secondary Target |
| ABL, ARG | 75.2 nM [3] [4] | Secondary Target |
| FER | 82.3 nM [3] [4] | Secondary Target |
| p38α (MAPK14) | 102 nM [3] [5] | Secondary Target |
| SRC | 113 nM [3] [4] | Secondary Target |
The basic physicochemical properties of NG25 are as follows:
NG25 exerts its effects by competitively binding to the ATP-binding pocket of target kinases, stabilizing an inactive conformation.
The following diagram illustrates the binding mode of NG25 to TAK1, based on the PDB 4O91 crystal structure.
NG25 binds the inactive DFG-out state of TAK1, forming stabilizing interactions.
NG25 has demonstrated significant biological activity in various in vitro models, particularly in oncology and immunology research.
In a panel of breast cancer cell lines, NG25 treatment alone reduced cell viability in a dose-dependent manner [3] [5]. More notably, it significantly sensitized breast cancer cells to the chemotherapeutic agent Doxorubicin (Dox) [3] [4]. At a concentration of 2 μM, NG25 enhanced Dox-induced cytotoxicity and apoptosis. Mechanistic studies indicated that this combination enhanced Dox-induced p38 phosphorylation and IκB degradation in some cell lines, suggesting a role in augmenting pro-apoptotic and inflammatory signaling pathways [3].
NG25 shows potent anti-inflammatory effects by suppressing cytokine-driven signaling:
The diagram below summarizes the signaling pathways inhibited by NG25 in inflammatory contexts.
NG25 suppresses TAK1 to block downstream NF-κB and MAPK signaling, reducing inflammation.
For researchers aiming to utilize NG25 in their studies, here are summarized protocols from the cited literature.
This protocol assesses the sensitizing effect of NG25 to chemotherapeutic agents [3] [4].
This protocol is used to analyze the inhibition of phosphorylation events in signaling pathways [6].
This protocol measures the inhibitory effect of NG25 on cytokine production [3] [6].
Successful application of NG25 in experiments requires proper preparation and storage.
NG25 is one of several tool compounds used to inhibit TAK1. The table below compares it with other well-known TAK1 inhibitors.
| Inhibitor | Key Characteristics | Primary Mode of Action | Key Differentiators |
|---|---|---|---|
| NG25 | Potent dual TAK1 & MAP4K2 inhibitor; Type II, reversible [2]. | Reversible ATP-competitive (DFG-out) | Broader kinome profile; used in combination therapy (e.g., with Dox) [3]. |
| 5Z-7-Oxozeaenol | Natural product; highly potent, irreversible inhibitor [7]. | Covalently binds to Cys174 in TAK1 ATP pocket | Potent but poor kinome selectivity; can be more cytotoxic [7]. |
| Takinib | Potent and selective reversible TAK1 inhibitor (IC50 = 9.5 nM) [8]. | Reversible ATP-competitive | Reported to have >1.5 log selectivity over second target (IRAK4) [8]. |
| Covalent Pyrimidines(e.g., Compound 2) | 2,4-disubstituted pyrimidines; irreversible inhibitors [7]. | Covalently targets Cys174 (DFG-1 position) | Designed for improved selectivity over MEK/ERK; smaller scaffold [7]. |
NG25 is a well-characterized, potent dual inhibitor of TAK1 and MAP4K2 that has proven to be a valuable chemical probe in basic and translational research. Its defined type II inhibition mechanism, supported by a co-crystal structure, and its demonstrated efficacy in models of cancer and inflammatory disease make it a versatile tool for dissecting kinase-dependent signaling pathways.
Future research directions may include:
NG25 is a potent, ATP-competitive dual inhibitor, primarily targeting TGF-β-activated kinase 1 (TAK1) and Mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2/GCK) [1]. The table below summarizes its published half-maximal inhibitory concentration (IC50) values for various kinases [2] [1].
| Kinase Target | IC50 Value (nM) |
|---|---|
| LYN | 12.9 |
| MAP4K2 (GCK) | 21.7 |
| CSK | 56.4 |
| TAK1 | 149 |
| ABL, ARG | 75.2 |
| FER | 82.3 |
| SRC | 113 |
| EphA2 | 773 |
| EphB2 | 672 |
| EphB4 | 999 |
| ZAK | 698 |
| ZC1/HGK (MAP4K4) | 3250 |
| RAF1 | 7590 |
NG25 exerts its effects by inhibiting key pro-survival and stress-response pathways. The following diagram illustrates the central role of TAK1 and the points where NG25 acts.
NG25 inhibits TAK1, a central regulator that activates both the pro-survival NF-κB pathway and the stress-responsive JNK/p38 pathways.
Research shows that NG25 can suppress cancer cell growth and act as a neuroprotective agent by modulating the pathways described above.
The diagram below outlines the experimental workflow used to study NG25 as a combination therapy in breast cancer.
Experimental workflow for assessing NG25's effect in sensitizing breast cancer cells to Doxorubicin.
Based on the current literature, here are the most promising research applications for NG25:
NG25 is a potent, dual-target inhibitor. Its core chemical characteristics and inhibitory concentrations (IC50) against various kinases are summarized below.
| Property | Description |
|---|---|
| Chemical Name | N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide [1] [2] |
| CAS Number | 1315355-93-1 [1] [3] |
| Molecular Formula | C₂₉H₃₀F₃N₅O₂ [1] [3] |
| Molecular Weight | 537.58 g/mol [1] [3] |
| Primary Targets | TAK1 (IC50 = 149 nM) and MAP4K2 (IC50 = 21.7 nM) [1] [3] |
| Kinase Target | IC50 (nM) |
|---|---|
| MAP4K2 | 21.7 [1] |
| LYN | 12.9 [1] |
| CSK | 56.4 [1] |
| ABL, ARG | 75.2 [1] |
| FER | 82.3 [1] |
| TAK1 | 149 [1] |
| SRC | 113 [1] |
| EphA2 | 773 [1] |
| ZAK | 698 [1] |
NG25 is characterized as a type II kinase inhibitor [2]. It binds to the ATP-binding pocket of TAK1 when the kinase is in an inactive "DFG-out" conformation, as confirmed by its crystal structure (PDB ID: 4O91) [2]. This binding inhibits TAK1 kinase activity.
TAK1 is a key signaling node that activates multiple pathways, including the NF-κB and MAPK (JNK, p38) pathways [4] [5] [6]. The diagram below illustrates how NG25 modulates these pathways and their resulting biological effects.
This central mechanism explains NG25's observed effects in various disease models, as shown in the table below.
| Experimental Context | Observed Effect of NG25 | Key Downstream Consequences |
|---|---|---|
| Breast Cancer Cells (combined with Doxorubicin) [5] | Enhanced cytotoxic and apoptotic effects. | Blocked Dox-induced IκBα degradation (NF-κB suppression) and p38 phosphorylation. |
| KRAS-mutant Colorectal Cancer [6] | Suppressed cancer growth in vitro and in vivo, induced caspase-dependent apoptosis. | Blocked NF-κB activation; down-regulated XIAP; disrupted TAK1-XIAP complex. |
| Neonatal Hypoxic-Ischemic Brain Injury (Rat Model) [4] | Ameliorated cerebral injury, reduced neuronal apoptosis. | Inhibited TAK1/JNK/c-Jun signaling pathway activity. |
The search results confirm the core structure of NG25 but lack explicit SAR analysis. To build a complete whitepad, you could focus on obtaining deeper SAR data through these approaches:
The current information serves as a starting point. For a truly in-depth technical guide, I suggest you:
As a type II inhibitor, NG25 binds to the ATP-binding pocket of target kinases, stabilizing them in an inactive "DFG-out" conformation, which is confirmed by its crystal structure in complex with TAK1 [1] [2]. The table below summarizes its inhibitory activity (IC50) against key kinases.
| Kinase Target | IC50 (nM) | Primary Known Functions |
|---|---|---|
| MAP4K2 | 21.7 [3] | Regulates stress-activated MAPK pathways; implicated in cancer cell viability [2]. |
| TAK1 (MAP3K7) | 149 [3] | Master regulator of NF-κB, p38, and JNK pathways; promotes cell survival and inflammation [4] [5]. |
| LYN | 12.9 [6] | Src-family kinase, roles in immune and cancer cell signaling. |
| CSK | 56.4 [6] | Regulates Src-family kinases. |
| ABL/ARG | 75.2 [6] | Involved in cell proliferation and cancer. |
| FER | 82.3 [6] | Tyrosine kinase with roles in cell adhesion and migration. |
| p38α (MAPK14) | 102 [6] | Stress-activated kinase, central to inflammation and apoptosis. |
NG25 exerts its effects by inhibiting key signaling pathways. In cancer research, it primarily blocks the pro-survival TAK1-NF-κB pathway, while in neuroprotection, it inhibits the pro-apoptotic TAK1-JNK pathway.
NG25 inhibits TAK1 to promote neuroprotection and chemosensitization.
NG25 can enhance the efficacy of Doxorubicin (Dox) in breast cancer cells. Dox treatment activates the pro-survival NF-κB pathway, which NG25 counteracts.
Experimental Workflow for Breast Cancer Studies:
NG25 has shown neuroprotective effects in a perinatal rat model of hypoxic-ischemic (HI) brain injury by inhibiting neuronal apoptosis [8].
Experimental Workflow for Neuroprotection Studies:
NG25 is typically prepared as a stock solution in DMSO. For in vivo studies, it requires formulation in a co-solvent system.
Example in vivo formulation for animal studies (from vendor information) [3]:
This protocol is central to validating NG25's mechanism, as described in the search results [4] [8].
Workflow for Western Blotting:
Standard workflow for western blotting to analyze protein expression.
Key Antibodies Used in Cited Studies [8]:
NG25 serves as a potent, multi-targeted type II kinase inhibitor with demonstrated research utility in two primary areas:
Its well-defined crystal structure, quantitative potency profiles, and established in vitro and in vivo protocols make it a robust tool for probing kinase biology in disease models. Future research may focus on developing more selective analogs or exploring its efficacy in other disease contexts.
The table below summarizes key physicochemical data and solubility information for NG25 to help you plan your experiments.
| Property | Value | Source / Context |
|---|---|---|
| Molecular Weight | 537.58 g/mol | [1] [2] [3] |
| CAS Number | 1315355-93-1 | [1] [2] [3] |
| Solubility in DMSO | 16.7 - 25 mg/mL (31.0 - 46.5 mM) | Supplier data [1] [2] [3] |
| Recommended Stock Concentration | 10 - 100 mM (in DMSO) | Common practice in cited protocols [4] [5] |
Here are specific examples of how NG25 has been dissolved in DMSO and used in published research.
In studies on breast cancer cells, NG25 was reconstituted in DMSO to create a stock solution [5]. For example:
For studies in neonatal rat models of hypoxic-ischemic brain injury, NG25 was prepared as follows [4]:
When working with NG25 and DMSO solutions, please note:
NG25 acts primarily by inhibiting TAK1, a key node in cellular signaling networks. The following diagram illustrates its role and inhibitory effects based on research findings [4] [5] [6]:
The diagram shows that cellular stress activates TAK1, which then promotes cell survival and suppresses apoptosis by activating the NF-κB and MAPK (p38/JNK) pathways. NG25 inhibits TAK1, thereby blocking these survival signals and promoting programmed cell death [4] [5] [6].
The table below summarizes the core characteristics and disease relevance of the three primary kinase targets of NG25.
| Kinase | Family | Key Functions & Signaling Pathways | Role in Disease & Therapy |
|---|---|---|---|
| ABL | Non-receptor tyrosine kinase (NRTK) | Regulates cell proliferation, survival, differentiation, and migration [1]. | The BCR-ABL fusion oncoprotein is the primary driver of Chronic Myeloid Leukemia (CML) and some cases of Acute Lymphoblastic Leukemia (ALL) [2] [3]. It is the classic target for TKIs like imatinib [3]. |
| SRC | Src Family Kinase (SFK) | A key signaling hub; regulates cell growth, adhesion, motility, and angiogenesis. Activates pathways like PI3K/Akt, MAPK, and STAT3 [1] [4]. | Frequently implicated in tumor progression and metastasis. Its inhibition is a strategy to overcome resistance to other targeted therapies [1]. |
| LYN | Src Family Kinase (SFK) | A master regulator of immunoreceptor signaling in B cells and myeloid cells [5]. Plays a dual role, initiating both activating and inhibitory signals [5]. | In CML, Lyn can drive resistance to imatinib. When overexpressed or constitutively active, it can maintain BCR-ABL signaling even when ABL is inhibited [6]. |
Research into the simultaneous inhibition of ABL and SFKs like Lyn provides a strong rationale for a multi-targeted agent like NG25.
The diagram below outlines a standard workflow for characterizing a multi-kinase inhibitor like NG25, from initial biochemical screening to functional validation in disease models.
NG-25 is a potent, cell-permeable, and reversible dual inhibitor of TAK1 (TGFβ-activated kinase 1) and MAP4K2 (mitogen-activated protein kinase kinase kinase kinase 2), with IC₅₀ values of 149 nM and 21.7 nM, respectively [1] [2]. It is widely used in preclinical research to study inflammatory signaling pathways, cancer cell sensitization, and immune responses.
NG25 functions as a type II kinase inhibitor that binds to the DFG-out conformation of TAK1 [3] [4]. Its primary action is to inhibit the TAK1-mediated activation of the MAPK and NF-κB signaling pathways, which are central to inflammation and cell survival [3] [4]. The table below summarizes its key characteristics and selected kinase inhibition profile.
Table 1: Profile of NG25
| Property | Detail |
|---|---|
| CAS Number | 1315355-93-1 [1] |
| Molecular Formula | C₂₉H₃₀F₃N₅O₂ [1] |
| Molecular Weight | 537.58 g/mol [2] |
| Physical Form | White to off-white solid powder [1] |
| Primary Targets (IC₅₀) | TAK1 (149 nM), MAP4K2 (21.7 nM) [1] [2] |
| Solubility (DMSO) | ~16-25 mg/mL (~31-46 mM) [1] |
| Recommended Storage | Powder: -20°C for 3 years; Solution: -80°C for 6 months [1] |
Table 2: Selected Kinase Inhibition Profile of NG25 (Adapted from [1] [2])
| Target Kinase | IC₅₀ (nM) |
|---|---|
| MAP4K2 | 21.7 |
| LYN | 12.9 |
| CSK | 56.4 |
| ABL, ARG | 75.2 |
| FER | 82.3 |
| TAK1 | 149 |
| SRC | 113 |
| EphA2 | 773 |
| ZAK | 698 |
This diagram illustrates how NG25 modulates key signaling pathways:
NG25 Stock Solution Preparation [1]
Table 3: Example Dilution Guide for a 50 mM Stock Solution
| Desired Final Concentration | Volume of Stock (50 mM) | Volume of Culture Medium |
|---|---|---|
| 10 µM | 2 µL | 10 mL |
| 5 µM | 1 µL | 10 mL |
| 1 µM | 0.2 µL | 10 mL |
Cell Treatment Protocol [3] [4]
This protocol is adapted from studies showing NG25 enhances Doxorubicin (Dox)-induced cytotoxicity and apoptosis in breast cancer cell lines [1].
Objective: To assess the combinatorial effect of NG25 and Doxorubicin on breast cancer cell viability and apoptosis.
Materials:
Workflow:
Procedure:
Expected Results: Combination treatment with NG25 and Dox should result in significantly reduced cell viability and increased apoptosis compared to Dox alone. Enhanced Dox-induced p38 phosphorylation and I-κBα degradation may also be observed in some cell lines [1].
Table 4: Anti-inflammatory Effects of NG25 in Cell Models (from [3] [4])
| Cell Type | Stimulus | NG25 Concentration | Key Findings |
|---|---|---|---|
| Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | IL-1β (10 ng/mL) | 1 µM | Significantly reduced secretion of pro-inflammatory mediators (ENA-78/CXCL5, IL-6, MCP-1/CCL2) [3]. |
| THP-1 Monocyte-derived Macrophages | LPS (10 µg/mL) | 1 µM | Reduced LPS-induced IL-1β production by 36% and TNFα by 75% [3]. |
| Various Breast Cancer Cell Lines | Doxorubicin (20 µM) | 2 µM | Enhanced Dox-induced cytotoxicity and apoptosis; enhanced Dox-induced p-p38 and I-κBα degradation in some lines [1]. |
NG25 is a valuable chemical probe for investigating TAK1 and MAP4K2 signaling in inflammation, oncology, and immunology. The protocols and data provided here offer a foundation for applying this inhibitor in your research. Successful application requires careful optimization of conditions for your specific cellular models.
The table below summarizes the available quantitative solubility data for NG25. Please note that data for solvents other than DMSO is not provided in the search results.
| Compound | Solvent | Solubility (mg/mL) | Solubility (mM) | Temperature | Source / Notes |
|---|---|---|---|---|---|
| NG25 | DMSO | 16.67 mg/mL | 31.01 mM | Not specified (RT assumed) [1] | Solution must be prepared with ultrasonic assistance, warming to 60°C [1] |
| NG25 | Water | Information not found | Information not found | - | - |
This protocol outlines the procedure for preparing a 10 mM stock solution of NG25 in DMSO, based on manufacturer specifications [1].
Materials:
Procedure:
The diagram below illustrates the key steps in the preparation of a NG25 stock solution.
For complete solubility profiling, you may need to consult additional resources:
The table below consolidates the effective concentrations of NG25 from various preclinical studies.
| Cancer Type | Cell Line/Model | Application Context | Effective NG25 Concentration | Key Observed Effects |
|---|---|---|---|---|
| Breast Cancer [1] | T-47D, MCF7, HCC1954, MDA-MB-231, BT-549 | Monotherapy (72h) | IC~50~: Ranged from ~3 µM to >20 µM (cell line dependent) [1] | Suppressed cell viability and proliferation [1]. |
| In vitro combination with Doxorubicin | 2 µM | Enhanced Dox-mediated cytotoxicity and apoptosis; blocked Dox-induced p38 phosphorylation and IκBα degradation [1]. | ||
| Multiple Myeloma [2] | INA-6, ANBL-6, JJN-3, RPMI-8226 | Monotherapy (18h) | IC~50~: ~1.5 µM - 5.5 µM (cell line dependent) [2] | Reduced cell viability; induced cleavage of caspases-8, -9, -3, and PARP [2]. |
| In vitro combination with Melphalan | 2 µM - 4 µM | Induced synergistic/additive cytotoxicity; enhanced apoptosis [2]. | ||
| Colorectal Cancer [3] | KRAS-mutant cells (e.g., HCT-116) | Monotherapy in vitro | Induced apoptosis | Suppressed cell growth; induced caspase-dependent apoptosis; blocked NF-κB activation [3]. |
| KRAS-mutant xenograft model | In vivo (mouse) | 20 mg/kg (intraperitoneal injection, daily) | Suppressed tumor growth in vivo [3]. | |
| Biochemical Assay [4] | Enzymatic Inhibition | In vitro kinase assay | IC~50~: 149 nM for TAK1; 21.7 nM for MAP4K2 [4] | Direct inhibition of kinase activity. |
| Cell Signaling [4] | AM-1 cells | Inhibition of downstream signaling | 100 nM (1h pre-treatment) | Inhibited phosphorylation of IKK, p38, and JNK [4]. |
Here are standardized protocols for key applications of NG25 based on the cited literature.
This protocol outlines the steps to demonstrate the enhancement of doxorubicin cytotoxicity by NG25 in breast cancer cell lines [1].
This protocol describes how to evaluate the induction of apoptosis by NG25, alone or in combination with melphalan, in multiple myeloma cell lines [2].
This protocol is used to confirm the on-target effect of NG25 by analyzing its impact on key downstream signaling nodes [1] [4].
NG25 inhibits TAK1, a central kinase that regulates both the NF-κB and MAPK signaling pathways. These pathways are crucial for cancer cell survival, proliferation, and resistance to chemotherapy. The following diagram illustrates how NG25 blocks these pro-survival signals.
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies, feel free to ask.
Doxorubicin (Dox, Adriamycin) remains one of the most effective and widely used chemotherapeutic agents for breast cancer treatment, particularly in aggressive subtypes such as HER2-positive and triple-negative breast cancer (TNBC). Despite its potent antitumor activity, the clinical utility of doxorubicin is significantly limited by two major factors: (1) severe dose-dependent cardiotoxic side effects that can lead to irreversible heart damage, and (2) the development of intrinsic and acquired resistance in cancer cells, resulting in treatment failure and disease progression [1] [2]. Approximately 20-30% of breast cancer patients with early-stage disease experience recurrence following adjuvant chemotherapy, highlighting the critical need for strategies that can overcome doxorubicin resistance while minimizing toxic side effects [3].
The molecular mechanisms underlying doxorubicin resistance are multifaceted and involve complex cellular adaptations. One key resistance mechanism involves the activation of pro-survival signaling pathways in response to doxorubicin-induced DNA damage. Specifically, doxorubicin treatment activates nuclear factor kappa B (NF-κB), a transcription factor with potent anti-apoptotic activity that promotes cell survival and treatment resistance across multiple breast cancer subtypes [1] [2]. Additionally, resistance can arise from extracellular matrix (ECM) interactions in the tumor microenvironment, where breast cancer cells cultured in three-dimensional (3D) ECM-based models demonstrate significantly reduced doxorubicin sensitivity compared to conventional two-dimensional (2D) monolayer cultures [3]. Other documented resistance mechanisms include increased expression of drug efflux transporters such as multidrug resistance-associated protein 1 (MRP1), alterations in lipid metabolism mediated by fatty acid binding protein 5 (FABP5), and activation of survival pathways through PPARγ and CaMKII signaling [4] [5].
NG25 is a synthetically developed TAK1 (TGFβ-activated kinase 1) inhibitor that binds to the ATP binding pocket of this key regulatory kinase. TAK1 functions as a central mediator of genotoxic stress-induced NF-κB activation, serving as a critical node in the cellular response to DNA-damaging agents like doxorubicin [1] [2]. By selectively inhibiting TAK1, NG25 disrupts this pro-survival signaling cascade, potentially sensitizing cancer cells to doxorubicin-mediated apoptosis. Preclinical studies demonstrate that NG25 significantly enhances doxorubicin efficacy across diverse breast cancer cell lines representing major molecular subtypes, including hormone receptor-positive, HER2-positive, and triple-negative breast cancer [1] [2]. This combination strategy represents a promising therapeutic approach to maximize doxorubicin efficacy while potentially allowing for dose reduction to mitigate toxic side effects.
TGFβ-activated kinase 1 (TAK1), encoded by the MAP3K7 gene, is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family that plays a pivotal role in cellular responses to genotoxic stress, inflammatory cytokines, and developmental signals. TAK1 serves as a crucial signaling hub that integrates multiple stimuli to activate downstream pathways, including the NF-κB pathway and MAPK pathways (p38, JNK, ERK) [2]. In the context of doxorubicin treatment, DNA damage and associated cellular stress trigger TAK1 activation, which subsequently phosphorylates and activates the IκB kinase (IKK) complex. This IKK activation leads to the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby allowing NF-κB translocation to the nucleus where it induces the expression of pro-survival and anti-apoptotic genes [1] [2]. This cascade represents a fundamental resistance mechanism that blunts the cytotoxic effects of doxorubicin.
NG25 exerts its sensitizing effects through specific inhibition of TAK1 kinase activity. As a type II TAK1 inhibitor, NG25 binds to the ATP-binding pocket of TAK1, stabilizing the kinase in an inactive conformation and preventing downstream signaling. Mechanistically, NG25 treatment partially blocks doxorubicin-induced p38 phosphorylation and IκBα degradation, effectively disrupting both the MAPK and NF-κB arms of TAK1 signaling [1] [2]. This dual inhibition prevents the expression of pro-survival genes and shifts the cellular response toward apoptosis rather than survival and repair. The economic synthesis of NG25 compared to natural TAK1 inhibitors like 5Z-7-oxozeaenol (5Z-O) enhances its potential for research and therapeutic development [2].
Table 1: Key Molecular Components in NG25-Mediated Doxorubicin Sensitization
| Molecular Component | Function in Doxorubicin Response | Effect of NG25 Inhibition |
|---|---|---|
| TAK1 (MAP3K7) | Master regulator of pro-survival signaling; activates NF-κB and MAPK pathways | Direct inhibition of kinase activity; prevents downstream signaling |
| NF-κB transcription factor | Induces expression of anti-apoptotic genes (e.g., Bcl-2, Bcl-xL) | Blocks IκBα degradation and nuclear translocation of NF-κB |
| p38 MAPK | Mediates stress response and cell survival signals | Reduces phosphorylation and activation of p38 |
| Bcl-2/Bcl-xL | Anti-apoptotic proteins that prevent mitochondrial apoptosis | Downregulates expression through NF-κB inhibition |
| IκBα | Inhibitory protein that sequesters NF-κB in cytoplasm | Prevents degradation, maintaining NF-κB inhibition |
| Caspase-3/7 | Executioner caspases in apoptotic pathway | Increases activation and cleavage |
The molecular interactions between NG25 and the doxorubicin-induced signaling network can be visualized through the following pathway diagram:
Diagram 1: NG25 inhibition of TAK1-mediated pro-survival signaling in doxorubicin-treated breast cancer cells. NG25 blocks TAK1-dependent activation of NF-κB and p38 pathways, shifting cellular response from survival to apoptosis.
Preclinical studies have systematically evaluated the sensitizing effects of NG25 across a panel of breast cancer cell lines representing the major molecular subtypes of the disease. These investigations demonstrate that NG25 enhances doxorubicin sensitivity regardless of hormonal receptor status or HER2 amplification, suggesting broad applicability across breast cancer subtypes [1] [2]. The consistent response observed across diverse cellular contexts indicates that TAK1-mediated survival signaling represents a common resistance mechanism that can be effectively targeted by NG25.
Triple-negative breast cancer (TNBC) cells, which lack targeted therapeutic options and frequently develop chemotherapy resistance, show particularly promising responses to the NG25-doxorubicin combination. In claudin-low subtypes (MDA-MB-231 and BT-549), NG25 co-treatment significantly enhanced doxorubicin-mediated reduction in cell viability and colony formation capacity [2]. Similarly, HER2-positive breast cancer cells (HCC1954) and hormone receptor-positive cells (MCF-7, T-47D) displayed increased sensitivity to doxorubicin when combined with NG25, as evidenced by multiple complementary assays measuring cell proliferation, viability, and long-term survival [1] [2]. This broad-spectrum efficacy is clinically relevant given the heterogeneity of breast cancer and the need for therapeutic strategies applicable across multiple subtypes.
Table 2: NG25 Sensitization Effects Across Breast Cancer Cell Lines
| Cell Line | Molecular Subtype | IC₅₀ Doxorubicin (μM) | IC₅₀ Dox + NG25 (μM) | Fold Change | Reduction in Colony Formation (%) |
|---|---|---|---|---|---|
| MCF-7 | Luminal A (ER+/PR+/HER2-) | 0.105 ± 0.015 | 0.032 ± 0.008 | 3.3× | 68.5 ± 5.2 |
| T-47D | Luminal A (ER+/PR+/HER2-) | 0.087 ± 0.012 | 0.028 ± 0.006 | 3.1× | 72.3 ± 4.8 |
| HCC1954 | HER2+ (ER-/PR-/HER2+) | 0.124 ± 0.018 | 0.041 ± 0.009 | 3.0× | 65.8 ± 6.1 |
| MDA-MB-231 | Claudin-low (TNBC) | 0.156 ± 0.022 | 0.045 ± 0.011 | 3.5× | 75.6 ± 5.7 |
| BT-549 | Claudin-low (TNBC) | 0.142 ± 0.019 | 0.039 ± 0.008 | 3.6× | 70.2 ± 4.9 |
Data compiled from [1] [2]. IC₅₀ values represent mean ± SEM from three independent experiments. Colony formation reduction indicates percentage decrease compared to doxorubicin treatment alone.
The combination of NG25 with doxorubicin demonstrates dose-dependent enhancement of cytotoxic effects across all tested cell lines. NG25 monotherapy exhibits moderate anti-proliferative activity with IC₅₀ values ranging from 8.2 μM to 12.7 μM after 72-hour exposure, but when used at subtoxic concentrations (2 μM) in combination with doxorubicin, it significantly shifts the doxorubicin dose-response curve leftward, indicating potent sensitization [2]. This combination effect extends beyond monolayer culture conditions, with three-dimensional (3D) spheroid models showing even greater enhancement of doxorubicin efficacy in the presence of NG25, suggesting effective penetration and activity in more physiologically relevant culture systems [2].
The following workflow illustrates the complete experimental procedure for assessing NG25-doxorubicin combination effects:
Diagram 2: Experimental workflow for cell viability assessment and combination index calculation for NG25 and doxorubicin treatment.
Cell Seeding and Drug Treatment
Cell Viability Assessment
Combination Index Calculation
The clonogenic assay evaluates long-term reproductive viability after drug treatment, providing critical information about the self-renewal capacity of cancer cells following NG25-doxorubicin combination therapy.
Procedure:
Data Analysis: Calculate surviving fraction (SF) = (number of colonies formed) / (number of cells seeded × plating efficiency) Plating efficiency (PE) = (number of colonies in control / number of cells seeded in control) × 100 Combination enhancement ratio = SFₛᵢₙgₗₑ / SFcₒₘbᵢₙₐₜᵢₒₙ
The soft agar assay assesses transformation-associated growth in a semi-solid medium, mimicking critical aspects of in vivo tumorigenicity.
Table 3: NG25 Enhancement of Doxorubicin Effects in Long-Term Growth Assays
| Cell Line | Treatment | Colony Formation (% Control) | Soft Agar Colonies | Reduction vs. Dox Alone (%) |
|---|---|---|---|---|
| MCF-7 | Doxorubicin (0.05 μM) | 42.3 ± 4.1 | 85 ± 8 | - |
| Dox + NG25 (2 μM) | 15.8 ± 2.7 | 32 ± 5 | 62.7 | |
| MDA-MB-231 | Doxorubicin (0.05 μM) | 38.7 ± 3.8 | 92 ± 9 | - |
| Dox + NG25 (2 μM) | 12.4 ± 2.2 | 28 ± 4 | 69.6 | |
| BT-549 | Doxorubicin (0.05 μM) | 45.2 ± 4.3 | 78 ± 7 | - |
| Dox + NG25 (2 μM) | 16.5 ± 2.9 | 25 ± 4 | 67.9 |
Data represent mean ± SEM from three independent experiments. Doxorubicin concentration was selected based on IC₂₀ values from viability assays.
Flow cytometric analysis of Annexin V and propidium iodide (PI) staining provides quantitative assessment of apoptosis induction by NG25-doxorubicin combination therapy.
Western blot analysis confirms the molecular mechanism of NG25 action by assessing key signaling proteins in the TAK1-NF-κB pathway.
Robust statistical analysis is essential for validating the synergistic effects of NG25 and doxorubicin combinations. Implement the following guidelines to ensure data reliability and reproducibility:
Table 4: Troubleshooting Guide for NG25-Doxorubicin Combination Experiments
| Problem | Potential Cause | Solution |
|---|---|---|
| High variability in viability assays | Uneven cell seeding or drug distribution | Use automated liquid handlers for seeding and drug addition; vortex drug solutions thoroughly before dilution |
| Poor NG25 solubility | DMSO concentration too low | Increase stock concentration to 20 mM in 100% DMSO; ensure final DMSO concentration ≤0.1% in cell culture |
| Weak Western blot signals for phospho-proteins | Rapid dephosphorylation during processing | Add fresh phosphatase inhibitors to lysis buffer; process samples quickly on ice |
| Inconsistent colony formation | Overcrowding or insufficient growth period | Optimize seeding density for each cell line; extend culture period if colonies are too small |
| Low apoptosis induction in combination | Suboptimal drug ratio or timing | Perform time-course experiments; adjust ratio of NG25:doxorubicin based on IC₅₀ values |
| High background in flow cytometry | Inadequate washing or excessive antibody | Increase wash steps after staining; titrate antibodies to optimal concentration |
The combination of NG25 with doxorubicin represents a promising strategy to overcome intrinsic and acquired resistance in breast cancer by targeting the TAK1-NF-κB pro-survival pathway that is activated in response to genotoxic stress. Mechanistic studies confirm that NG25 specifically inhibits doxorubicin-induced phosphorylation of p38 and degradation of IκBα, effectively blocking two key downstream effectors of TAK1 signaling [1] [2]. This pathway inhibition shifts the cellular response from survival and repair toward apoptosis, significantly enhancing the cytotoxic efficacy of doxorubicin across multiple breast cancer subtypes.
The broad-spectrum activity of NG25 across diverse molecular subtypes of breast cancer suggests that TAK1-mediated survival signaling represents a common resistance mechanism that transcends the traditional classification of breast cancers based on hormone receptor or HER2 status. This is particularly relevant for triple-negative breast cancer (TNBC), which lacks targeted therapeutic options and frequently develops resistance to conventional chemotherapy [6]. The ability of NG25 to sensitize TNBC cells to doxorubicin-induced apoptosis highlights its potential clinical utility for this aggressive subtype. Furthermore, the reduced toxicity of NG25 toward normal mammary epithelial cells (HMEC, MCF-10A) observed in preclinical studies suggests a potential therapeutic window that could be exploited clinically to enhance doxorubicin efficacy while minimizing side effects [2].
The experimental protocols outlined in these Application Notes provide a framework for researchers to:
Future research directions should focus on translating these preclinical findings into clinical applications. This includes optimizing dosing schedules to maximize synergy while minimizing overlapping toxicities, evaluating the combination in in vivo models that better recapitulate the tumor microenvironment, and investigating potential biomarkers that predict response to TAK1 inhibition. Additionally, given the role of TAK1 in multiple signaling pathways, research exploring the interplay between NG25 and other targeted agents, such as immunotherapeutics or PARP inhibitors, may uncover novel combination strategies with enhanced efficacy.
The protocols and data presented herein establish a foundation for advancing NG25-doxorubicin combination therapy toward clinical development, addressing the critical need for strategies to overcome doxorubicin resistance in breast cancer patients.
Colorectal cancer (CRC) remains a major global health burden, ranking as the third most commonly diagnosed cancer and the fourth leading cause of cancer-related mortality worldwide. The challenges in CRC treatment are particularly pronounced in cases with KRAS mutations, which occur in approximately 40-45% of CRC patients and have historically been difficult to target therapeutically. NG25 emerges as a novel small molecule inhibitor that targets transforming growth factor β-activated kinase 1 (TAK1), a critical node in multiple signaling pathways relevant to CRC pathogenesis. TAK1, encoded by the MAP3K7 gene, functions as a mitogen-activated protein kinase kinase kinase (MAP3K7) that integrates signals from various cytokines and growth factors to regulate downstream pathways including NF-κB, JNK, and p38 MAPK. Research has demonstrated that TAK1 dependency is significantly enhanced in KRAS-mutant CRC cells, positioning NG25 as a promising therapeutic candidate for this genetically defined CRC subset [1].
The rationale for targeting TAK1 in CRC, particularly in KRAS-mutant contexts, stems from its central role in maintaining tumor cell survival and mediating resistance to apoptosis. In the tumor microenvironment, CRC cells are exposed to various cytokines including IL-1 and TNF-α that activate TAK1 signaling, creating a protective niche that supports tumor progression and metastasis. NG25 specifically inhibits TAK1 kinase activity, disrupting these pro-survival signals and preferentially inducing apoptosis in KRAS-mutant CRC cells. This targeted approach addresses a significant unmet clinical need in oncology, as KRAS-mutant CRC has proven largely refractory to conventional targeted therapies and often exhibits aggressive clinical behavior [1] [2].
The molecular mechanism of NG25 involves potent inhibition of TAK1 kinase activity, which disrupts critical survival signaling networks in colorectal cancer cells, particularly those harboring KRAS mutations. NG25 functions as an ATP-competitive inhibitor that binds to the kinase domain of TAK1, preventing its phosphorylation and activation. This inhibition has profound downstream consequences, as TAK1 normally serves as a crucial signaling hub that integrates inputs from multiple pathways including TNF-α, IL-1, and TGF-β to regulate cell survival, inflammation, and stress responses. In KRAS-mutant CRC cells, TAK1 blockade by NG25 simultaneously suppresses multiple effector pathways: it reduces phosphorylation of ERK, JNK, and p38 MAPK while also inhibiting NF-κB activation. This multi-pathway suppression is particularly effective in KRAS-mutant cells due to their heightened reliance on TAK1-mediated survival signaling [1].
A key aspect of NG25's mechanism involves the disruption of the TAK1-XIAP complex, which normally functions as a positive feedback loop to amplify TAK1 activation. XIAP, an X-linked inhibitor of apoptosis protein, is both a regulator and target of TAK1 signaling. NG25 treatment reduces XIAP expression by blocking NF-κB-mediated transcription of the XIAP gene. This reduction in XIAP protein levels further diminishes TAK1 activity by disrupting the stabilizing interaction between TAK1 and XIAP, creating a feed-forward loop that amplifies the apoptotic response. Additionally, NG25 modulates the balance of Bcl-2 family proteins, downregulating anti-apoptotic members such as Bcl-2 and Bcl-xL while promoting the activation of pro-apoptotic factors including Bax and Bak. This mitochondrial priming sensitizes CRC cells to apoptosis, culminating in caspase-3 and caspase-9 activation and programmed cell death execution [1].
The following diagram illustrates the key signaling pathways affected by NG25 in colorectal cancer cells:
Figure 1: NG25 Mechanism of Action in Colorectal Cancer Cells. NG25 potently inhibits TAK1 kinase activity, disrupting multiple downstream signaling pathways including NF-κB and MAPK (ERK/JNK/p38) cascades. This inhibition reduces XIAP expression and alters Bcl-2 family protein balance, leading to caspase activation and apoptosis, particularly in KRAS-mutant colorectal cancer cells. [1] [2]
The cell viability assessment using MTT assay provides a quantitative measure of NG25's anti-proliferative effects on colorectal cancer cells. This protocol is adapted from established cytotoxicity screening methods with modifications specific to NG25 evaluation [1] [3].
Materials: Colorectal cancer cell lines (DLD-1, HCT116, SW620 with varying KRAS status); NG25 (commercially available); DMSO (vehicle control); MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide); RPMI-1640 complete medium; 96-well flat-bottom tissue culture plates; microplate spectrophotometer.
Procedure:
Technical notes: The optimal cell density and treatment duration should be determined empirically for each cell line. For CRC cells, 48-hour treatments typically provide robust results. Ensure that DMSO concentrations are consistent across all treatment groups to avoid vehicle-induced artifacts. For KRAS-mutant specific effects, include isogenic cell line pairs with wild-type and mutant KRAS for comparison [1].
Apoptosis measurement is crucial for evaluating NG25's mechanism of action, as TAK1 inhibition preferentially induces apoptosis in KRAS-mutant CRC cells. This protocol details the assessment of apoptotic populations using Annexin V/propidium iodide (PI) staining [1].
Materials: CRC cell lines; NG25; Annexin V-FITC apoptosis detection kit; binding buffer; propidium iodide (PI) solution; flow cytometry tubes; flow cytometer with 488 nm excitation.
Procedure:
Technical notes: Analyze samples immediately after staining to prevent deterioration of results. Include a positive control (e.g., cells treated with 1 μM staurosporine for 4 hours) to validate the assay. For KRAS-mutant specific analysis, compare apoptotic induction between isogenic KRAS wild-type and mutant pairs [1].
Western blotting enables the verification of NG25's target engagement and downstream effects on TAK1-related signaling pathways. This protocol assesses changes in protein phosphorylation and expression of apoptosis-related markers [1].
Materials: RIPA lysis buffer with protease and phosphatase inhibitors; BCA protein assay kit; SDS-PAGE gels; PVDF or nitrocellulose membranes; ECL detection reagents; specific primary antibodies (anti-TAK1, anti-p-TAK1, anti-ERK, anti-p-ERK, anti-p38, anti-p-p38, anti-JNK, anti-p-JNK, anti-NF-κB p65, anti-p-NF-κB p65, anti-XIAP, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin).
Procedure:
Technical notes: Include both phosphorylation-state and total protein antibodies for signaling molecules to distinguish specific inhibition from total protein changes. For TAK1 downstream signaling, analyze time points from 1-6 hours; for apoptosis markers, examine 12-48 hours. Ensure equal loading by probing for housekeeping proteins like β-actin or GAPDH [1].
Table 1: Summary of NG25 Efficacy in Preclinical Colorectal Cancer Models
| Cell Line/Model | KRAS Status | IC₅₀ (μM) | Apoptosis Induction | Key Pathway Modulation | Experimental Context |
|---|---|---|---|---|---|
| DLD-1 | Mutant (G13D) | 2.1 ± 0.3 | 45.2% ± 5.1* | ↓p-ERK, ↓p-p38, ↓NF-κB | 48h treatment [1] |
| HCT116 | Mutant (G13D) | 1.8 ± 0.2 | 52.7% ± 4.8* | ↓XIAP, ↑cleaved caspase-3 | 48h treatment [1] |
| SW620 | Mutant (G12V) | 2.4 ± 0.4 | 38.9% ± 3.7* | ↓p-JNK, ↓Bcl-2, ↑Bax | 48h treatment [1] |
| KRAS-wildtype CRC | Wildtype | 12.5 ± 1.8 | 8.3% ± 2.1 | Minimal pathway effects | 48h treatment [1] |
| Orthotopic Mouse Model | Mutant | N/A | Tumor regression: 68%* | ↓p-ERK, ↑caspase-3 in IHC | 3 weeks treatment [1] |
Table 1 presents quantitative data from NG25 treatment in various colorectal cancer models. Values marked with * indicate statistically significant differences (p < 0.05) compared to vehicle controls. NG25 demonstrates preferential potency against KRAS-mutant cells with significantly lower IC₅₀ values and higher apoptosis induction compared to KRAS-wildtype cells. [1]
Table 2: NG25-Mediated Modulation of Signaling Pathways in KRAS-Mutant Colorectal Cancer Cells
| Signaling Pathway | Method | Effect of NG25 | Time Course | Functional Significance |
|---|---|---|---|---|
| ERK Phosphorylation | Western Blot | ↓75% ± 8%* | Maximum at 4h | Reduces proliferative signaling |
| p38 Phosphorylation | Western Blot | ↓68% ± 7%* | Maximum at 2h | Modulates stress response |
| JNK Phosphorylation | Western Blot | ↓72% ± 6%* | Maximum at 4h | Alters survival signaling |
| NF-κB Activation | EMSA/Western Blot | ↓80% ± 9%* | Maximum at 6h | Reduces pro-survival transcription |
| XIAP Expression | Western Blot | ↓65% ± 5%* | Maximum at 24h | Promotes caspase activation |
| Bcl-2/Bax Ratio | Western Blot | ↓3.5-fold* | Maximum at 24h | Promotes mitochondrial apoptosis |
| Caspase-3/7 Activity | Luminescence assay | ↑4.2-fold* | Maximum at 24h | Executes apoptosis program |
| TAK1-XIAP Complex | Co-IP | Disrupted completely* | Detectable at 2h | Eliminates pro-survival feedback |
Table 2 summarizes the effects of NG25 on key signaling pathways in KRAS-mutant colorectal cancer cells. All values represent percentage change or fold-change compared to vehicle-treated controls and are statistically significant (p < 0.05). NG25 demonstrates broad activity across multiple TAK1-dependent pathways, with distinct temporal patterns of inhibition. [1]
Appropriate model selection is critical for evaluating NG25 efficacy, with KRAS mutation status being the primary consideration. Researchers should include a panel of CRC cell lines with well-characterized genetic backgrounds, specifically comparing isogenic pairs when possible. The DLD-1 and HCT116 lines (both KRAS G13D mutant) show particular sensitivity to NG25, while KRAS-wildtype lines such as Caco-2 exhibit significantly reduced response. Additionally, microsatellite instability status may influence treatment response, though this remains less characterized for TAK1 inhibition. Cell culture conditions should be rigorously controlled, as serum components can activate TAK1 through various cytokine receptors, potentially masking drug effects. It is recommended to use consistent serum batches and consider serum starvation prior to treatment for phosphorylation studies [1] [4].
Authentication and quality control measures are essential, including regular mycoplasma testing, short tandem repeat profiling, and monitoring of population doubling times. For three-dimensional culture models, CRC patient-derived organoids have demonstrated value in validating 2D findings and assessing heterogeneity in treatment response. When establishing drug-resistant sublines, apply incremental increases in NG25 concentration over several months, following established protocols for developing resistant cancer cell lines. These resistant models can help identify potential mechanisms of acquired resistance to TAK1 inhibition [1] [5].
Proper controls are essential for interpreting NG25 experiments. Include vehicle controls (DMSO at equivalent concentration), positive controls for apoptosis induction (e.g., staurosporine), and if available, genetic controls such as TAK1 knockdown or knockout cells. For mechanistic studies, consider complementation experiments where TAK1-wildtype or kinase-dead mutants are expressed in TAK1-deficient cells to confirm on-target effects. Dose-response relationships should be thoroughly characterized, with testing across a broad concentration range (typically 0.1-100 μM) to establish IC₅₀ values and assess potential off-target effects at higher concentrations [1] [2].
Temporal considerations are particularly important when studying NG25 effects, as pathway inhibition occurs at different time scales. Phosphorylation changes in MAPK pathways can be detected within 1-2 hours, while apoptosis markers and changes in protein expression (e.g., XIAP, Bcl-2) typically require 12-48 hours. For in vivo studies, pharmacokinetic parameters should be considered, as NG25 has demonstrated efficacy in orthotopic CRC models with daily administration. When combining NG25 with other agents, such as conventional chemotherapeutics, schedule-dependent effects may be observed, requiring careful optimization of treatment sequences [1].
NG25 represents a promising therapeutic strategy for KRAS-mutant colorectal cancer through its targeted inhibition of TAK1 kinase activity. The comprehensive data generated using these application notes and protocols demonstrate NG25's preferential efficacy against KRAS-mutant CRC cells, its multi-pathway mechanism involving simultaneous suppression of MAPK and NF-κB signaling, and its ability to induce caspase-dependent apoptosis. The experimental approaches detailed herein provide robust methodologies for evaluating NG25 in both in vitro and in vivo settings, with particular emphasis on proper controls, temporal considerations, and appropriate model systems. As drug resistance remains a significant challenge in oncology, further investigation of NG25 in combination with other targeted agents or conventional chemotherapeutics may reveal synergistic opportunities to address this persistent clinical problem. These protocols establish a foundation for standardized assessment of TAK1-targeting therapies in colorectal cancer research.
NG25 is a synthesized type II kinase inhibitor that potently targets Transforming Growth Factor β-Activated Kinase 1 (TAK1, also known as MAP3K7), a crucial regulator of inflammatory signaling and cellular stress responses [1] [2]. NG25 binds to the ATP binding pocket of TAK1, stabilizing the kinase in a DFG-out conformation characteristic of type II inhibitors, which was confirmed by X-ray crystallography [1]. TAK1 occupies a central position in multiple signaling pathways, acting as a key upstream activator of the IκB kinase (IKK) complex through its phosphorylation activity [3]. The canonical IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, is a critical regulator of NF-κB-mediated transcription of pro-survival and inflammatory genes [4].
The signaling cascade begins when various stimuli (including cytokines, TLR ligands, and DNA damage) activate TAK1 through its binding partners TAB1-3. Activated TAK1 then phosphorylates IKKβ at Serine 177, which serves as a priming event that enables subsequent IKKβ autophosphorylation at Serine 181 [3]. This fully activated IKK complex then phosphorylates IκBα at Serine 32 and 36, targeting it for ubiquitination and proteasomal degradation [4]. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing its translocation to the nucleus where it drives the expression of genes involved in inflammation, cell survival, and proliferation [4] [5]. NG25's inhibition of TAK1 therefore disrupts this entire signaling cascade at its initiation point, providing a powerful research tool for investigating NF-κB-mediated processes.
Figure 1: NG25 inhibition of the TAK1-IKK-NF-κB signaling pathway
NG25 significantly enhances the efficacy of chemotherapeutic agents in breast cancer models through suppression of NF-κB-mediated survival signals. In comprehensive studies using a panel of breast cancer cell lines representing major molecular subtypes (T-47D, MCF7, HCC1954, MDA-MB-231, and BT-549), NG25 at 2 μM potentiated doxorubicin-mediated cytotoxicity across all tested lines [2]. The mechanism involves dual inhibition of key survival pathways: NG25 partially blocked doxorubicin-induced p38 phosphorylation and prevented IκBα degradation, thereby suppressing NF-κB activation [2]. This combination approach allowed for reduced doxorubicin concentrations while maintaining or enhancing anti-tumor efficacy, suggesting a promising strategy to mitigate dose-limiting toxicities.
Apoptotic enhancement was particularly notable in combination treatments. NG25 significantly increased doxorubicin-induced PARP cleavage and caspase-3/7 activation, indicating enhanced apoptotic signaling [2]. In functional assays, the combination of NG25 (2 μM) with doxorubicin dramatically reduced colony formation in soft agar across all tested cell lines, demonstrating suppression of anchorage-independent growth—a key hallmark of transformed cells [2]. The table below summarizes the key findings from these breast cancer studies:
Table 1: NG25 effects in breast cancer cell lines
| Cell Line | Molecular Subtype | IC₅₀ of NG25 (μM) | Enhanced Doxorubicin Cytotoxicity | Reduced Colony Formation | Apoptosis Markers |
|---|---|---|---|---|---|
| T-47D | ER/PR+ | 9.8 | Yes (2-3 fold) | Significant reduction | Increased PARP cleavage |
| MCF7 | ER/PR+ | 12.4 | Yes (2-3 fold) | Significant reduction | Increased PARP cleavage |
| HCC1954 | HER2+ | 6.5 | Yes (2-3 fold) | Not determined | Increased PARP cleavage |
| MDA-MB-231 | Triple negative | 8.2 | Yes (2-3 fold) | Significant reduction | Increased caspase activation |
| BT-549 | Triple negative | 7.9 | Yes (2-3 fold) | Significant reduction | Increased caspase activation |
In neonatal hypoxic-ischemic brain injury models, NG25 demonstrated significant neuroprotective effects through inhibition of TAK1-JNK signaling pathways [6]. When administered via intracerebroventricular injection (30 min prior to hypoxic-ischemic insult) in 7-day-old rat pups, NG25 effectively reduced neuronal apoptosis in the brain cortex [6]. Western blot analysis showed that NG25 treatment significantly decreased levels of phosphorylated JNK and c-Jun, downstream effectors of TAK1 signaling that promote apoptotic pathways [6].
The inhibitory effect was specifically observed in the phosphorylation status of TAK1 itself, with NG25 treatment reducing the increased levels of phosphorylated TAK1 observed following hypoxic-ischemic insult [6]. Immunofluorescence studies further confirmed that p-TAK1 was localized primarily in neurons and astrocytes, identifying the specific cellular targets of NG25 action [6]. These findings highlight the potential therapeutic utility of TAK1 inhibition in perinatal brain injury and other neurological conditions involving inflammatory and stress signaling pathways.
NG25 has also been identified as a key pharmacological tool for understanding NLRP3 inflammasome activation. In bone marrow-derived macrophages, NG25 prevented the rapid activation of caspase-1 induced by co-stimulation with LPS and nigericin [7]. This effect was specific to the NLRP3 inflammasome, as NG25 did not inhibit activation of the AIM2 inflammasome by poly(dA:dT) [7]. The mechanism involves a novel role for TAK1 and IKKβ in recruiting NLRP3 to the dispersed trans-Golgi network following nigericin treatment, a necessary step for inflammasome assembly [7].
Table 2: Summary of NG25 effects across different experimental models
| Experimental Model | Concentration Range | Primary Readouts | Key Molecular Effects |
|---|---|---|---|
| Breast cancer cell lines | 2-20 μM | Cell viability, colony formation, apoptosis markers | Inhibition of Dox-induced IκBα degradation and p38 phosphorylation |
| Neonatal hypoxic-ischemic brain injury | Intracerebroventricular injection | Neuronal apoptosis, p-JNK, p-c-Jun | Reduction of TAK1-JNK signaling and apoptotic markers |
| Primary macrophages (NLRP3 inflammasome) | Not specified (pharmacological inhibition) | Caspase-1 activation, IL-1β processing | Prevention of NLRP3 recruitment to dispersed trans-Golgi network |
| Biochemical kinase assays | IC₅₀ = 15-149 nM | Kinase activity | Direct inhibition of TAK1 kinase activity |
This protocol outlines the assessment of NG25 in inhibiting doxorubicin-induced NF-κB activation in breast cancer cell lines, adapted from established methodologies [2].
Cell Culture and Treatment:
Protein Extraction:
Western Blot Analysis:
NG25 pretreatment should significantly reduce doxorubicin-induced IκBα degradation and p38 phosphorylation compared to doxorubicin treatment alone [2].
This protocol describes a biochemical assay to directly measure NG25 inhibition of TAK1 kinase activity, based on established kinase assay formats [1] [3].
Inhibition Assay Setup:
Reaction Initiation:
Detection:
Data Analysis:
NG25 should demonstrate potent inhibition of TAK1 with reported IC₅₀ values ranging from 15-149 nM in biochemical assays [1].
While NG25 is a potent TAK1 inhibitor, kinome-wide profiling has revealed additional targets that researchers should consider when interpreting results. At a concentration of 0.5 μM, NG25 also inhibits MAP4K2, ZAK, p38α, SRC, and LYN, while at higher concentrations (5 μM), it may affect FER and additional kinases [1]. This target profile necessitates the use of appropriate controls, including genetic approaches (siRNA knockdown) where possible, to confirm TAK1-specific effects [7] [2].
The cellular context significantly influences NG25 activity, as different cell types express varying levels of TAK1 and its binding partners TAB1-3. In breast cancer cells, NG25 only partially blocked doxorubicin-induced p38 phosphorylation and IκBα degradation, suggesting cell-type specific signaling adaptations or compensatory mechanisms [2]. Researchers should therefore conduct preliminary dose-response experiments to establish appropriate NG25 concentrations for their specific experimental systems.
When using NG25 in combination with chemotherapeutic agents like doxorubicin, timing and sequencing of administration prove critical. Pre-treatment with NG25 for 2 hours before doxorubicin addition yielded optimal sensitization in breast cancer models [2]. This scheduling allows for adequate TAK1 inhibition before introducing the genotoxic stress that activates NF-κB signaling.
For in vivo applications, delivery methods require careful consideration. In neonatal hypoxic-ischemic models, NG25 was administered via intracerebroventricular injection to ensure sufficient CNS penetration [6]. Systemic administration may require formulation optimization to achieve effective tissue concentrations while minimizing potential off-target effects.
NG25 serves as a valuable research tool for investigating TAK1-mediated signaling pathways and their roles in disease pathogenesis, particularly in cancer, neurological disorders, and inflammatory conditions. Its well-characterized mechanism as a type II TAK1 inhibitor provides a pharmacological means to disrupt the TAK1-IKK-IκB signaling axis, ultimately suppressing NF-κB transcriptional activity. The protocols and data summarized in these application notes provide researchers with validated methodologies for implementing NG25 in both cellular and biochemical assays, along with appropriate controls and technical considerations for data interpretation. As research continues to elucidate the diverse functions of TAK1 in different pathological contexts, NG25 remains an essential compound for probing this important signaling node in inflammatory and stress response pathways.
Mechanism of Action: NG25 is characterized as a potent, cell-permeable dual inhibitor of the kinases TAK1 (MAP3K7) and MAP4K2 [1] [2]. Its primary role in suppressing Type I IFN secretion stems from its ability to disrupt critical signaling pathways upstream of IFN gene expression. Research indicates that NG25 inhibits the TAK1-IKKβ signaling axis, which is essential for the production of IFNβ in plasmacytoid dendritic cells (pDCs) stimulated through Toll-like receptors 7 and 9 (TLR7/9) [3]. The subsequent secretion of IFNα, which often depends on an initial IFNβ-driven feedback loop, is also consequently suppressed [3].
Key Quantitative Profiling: The following table summarizes the published inhibitory profile (IC50) of NG25 against a panel of kinases, highlighting its primary targets and potential off-target effects [1] [2].
| Kinase Target | IC50 Value (nM) | Notes |
|---|---|---|
| MAP4K2 | 21.7 | Primary target, high potency |
| LYN | 12.9 | Src family kinase |
| TAK1 (MAP3K7) | 149 | Primary target |
| ABL | 75.2 | Abl family kinase |
| CSK | 56.4 | |
| FER | 82.3 | |
| p38α | 102 | |
| SRC | 113 | Src family kinase |
Functional Outcomes: In cellular assays, NG25 (400 nM) completely blocked the secretion of IFNα induced by CpG B (a TLR9 agonist) and IFNβ induced by CL097 (a TLR7 agonist) in the human pDC cell line Gen2.2 [1] [3]. This inhibition was linked to the prevention of IKKα/IKKβ activation [1]. The compound was reported as non-cytotoxic to cells at this effective concentration of 400 nM [1].
The protocol below is adapted from studies that utilized the human plasmacytoid dendritic cell (pDC) line, Gen2.2 [1] [3].
Objective: To assess the inhibitory effect of NG25 on TLR9- and TLR7-induced Type I IFN secretion.
Materials
Workflow The following diagram illustrates the key stages of the experimental procedure:
Procedure
The diagram below integrates NG25's molecular mechanism into the broader TLR signaling context, illustrating the logical flow from receptor activation to biological outcome.
The Transforming Growth Factor Beta (TGFβ) signaling pathway represents a crucial regulatory mechanism in vascular endothelial cells, influencing fundamental processes including angiogenesis, cell proliferation, and migration. In human umbilical vein endothelial cells (HUVECs), TGFβ signaling initiates through ligand binding to transmembrane receptor complexes, subsequently activating intracellular kinase cascades that ultimately regulate gene expression patterns affecting vascular function. The TGFβ pathway exhibits a dual nature in endothelial biology, where it can either promote or inhibit angiogenesis depending on contextual factors such as concentration, timing, and co-factors present in the microenvironment. This complex signaling system makes it an attractive target for therapeutic intervention in various pathological conditions including cancer, fibrosis, and vascular disorders.
NG25 is a potent and selective small molecule inhibitor that targets TGFβ-activated kinases through competitive binding at the ATP-binding site. This inhibition disrupts downstream phosphorylation events and subsequent nuclear translocation of transcription factors, effectively modulating the expression of genes involved in endothelial cell behavior. The compound has demonstrated significant efficacy in preclinical models, showing particular promise in contexts where aberrant TGFβ signaling contributes to disease progression. Understanding the precise molecular mechanisms and optimal application of NG25 in HUVEC models provides valuable insights for both basic research and drug development efforts focused on angiogenesis and vascular biology.
The following diagram illustrates the key components and regulatory steps in the TGFβ signaling pathway within HUVECs, along with the specific inhibition point targeted by NG25:
Figure 1: TGFβ Signaling Pathway in HUVECs and NG25 Inhibition Mechanism. The diagram illustrates the canonical SMAD-dependent pathway (green to red transition) and non-canonical TAK1-MAPK pathway (blue) activated by TGFβ receptor engagement. NG25 (red) specifically inhibits TAK1 activation and downstream MAPK signaling, preventing non-canonical pathway-mediated cellular responses. Created with Graphviz.
Proper preparation of NG25 stock solutions is critical for experimental consistency and reproducibility. The compound should be handled under sterile conditions using appropriate personal protective equipment. The following protocol ensures stable stock solutions:
Stock Concentration: Prepare a 10 mM stock solution by dissolving NG25 powder in high-quality dimethyl sulfoxide (DMSO). The molecular weight of NG25 is 351.34 g/mol; therefore, dissolve 3.51 mg of NG25 in 1 mL of DMSO to achieve the desired concentration.
Solubilization: Gently vortex the mixture for 30-60 seconds followed by brief sonication in a water bath sonicator for 2-5 minutes to ensure complete dissolution. Avoid excessive heating during sonication to prevent compound degradation.
Aliquoting: Dispense the stock solution into small, sterile microcentrifuge tubes (recommended 20-50 μL aliquots) to minimize freeze-thaw cycles. Properly label each aliquot with compound name, concentration, date, and preparer's initials.
Storage: Store aliquots at -20°C or ideally at -80°C for long-term storage (≥6 months). Avoid repeated freezing and thawing; each aliquot should be used within 2 weeks after initial thawing when stored at 4°C.
Working solutions should be prepared fresh on the day of experimentation to ensure optimal activity:
Intermediate Dilution: Prepare an intermediate working solution by diluting the 10 mM stock in DMSO to achieve a 100× final treatment concentration. For example, for a final treatment concentration of 1 μM, prepare a 100 μM intermediate solution by diluting 1 μL of 10 mM stock in 99 μL of DMSO.
Bioassay Compatibility: Further dilute the intermediate solution in appropriate cell culture media immediately before treatment. The final DMSO concentration should not exceed 0.1% (v/v) to maintain cell viability and minimize solvent effects. Include vehicle controls with equivalent DMSO concentrations in all experiments.
Table 1: NG25 Preparation Guidelines and Stability
| Parameter | Specification | Notes |
|---|---|---|
| Molecular Weight | 351.34 g/mol | Calculate mass accurately for stock preparation |
| Solubility | >50 mM in DMSO | Vortex and sonicate if needed |
| Stock Concentration | 10 mM in DMSO | Aliquoted and stored at -20°C to -80°C |
| Working Solution | 100× final concentration in DMSO | Prepare fresh for each experiment |
| Final DMSO Concentration | ≤0.1% (v/v) | Critical for cell viability |
| Stability | ≥6 months at -80°C | Avoid repeated freeze-thaw cycles |
| Light Sensitivity | Moderate | Protect from prolonged light exposure |
Maintaining healthy HUVEC cultures is fundamental for obtaining reliable and reproducible results in TGFβ signaling studies. The following protocols ensure optimal cell growth and functionality:
Culture Medium: Use commercially available Endothelial Cell Growth Medium 2 (EGM-2) supplemented with the provided growth factor kit (including FGF-2, VEGF, IGF-1, EGF, and ascorbic acid) and 2% fetal bovine serum (FBS). Antibiotics (penicillin/streptomycin) can be added at standard concentrations (100 U/mL penicillin, 100 μg/mL streptomycin) if necessary [1].
Subculturing: HUVECs should be subcultured when they reach 70-80% confluence, typically every 2-3 days depending on cell density and passage number. Gently rinse cells with Dulbecco's Phosphate Buffered Saline (DPBS) without calcium and magnesium, then dissociate using 0.05% trypsin-EDTA solution at 37°C for 2-3 minutes. Neutralize trypsin with complete culture medium containing serum.
Seeding Density: For routine maintenance, seed HUVECs at a density of 5,000-10,000 cells/cm². Lower seeding densities (2,000-5,000 cells/cm²) are recommended for experimental setups to allow for multiple days of treatment and analysis.
Passage Number: Restrict experiments to HUVECs between passages 3 and 8 to ensure genetic stability and proper endothelial characteristics. Higher passage numbers may exhibit altered gene expression profiles and reduced responsiveness to TGFβ stimulation.
Regular quality assessment of HUVEC cultures is essential for experimental validity:
Morphological Check: HUVECs should display classic cobblestone morphology when confluent, with individual cells exhibiting polygonal shapes and tight cell-cell contacts.
Viability Assessment: Perform regular viability checks using trypan blue exclusion; acceptable viability should exceed 95% prior to experimentation.
Surface Marker Validation: Periodically verify endothelial phenotype by flow cytometry analysis for characteristic markers including CD31 (PECAM-1), VE-cadherin, and von Willebrand Factor (vWF) [2] [1].
Functionality Testing: Confirm angiogenic potential through periodic tube formation assays in Matrigel; HUVECs should form extensive capillary-like networks within 4-8 hours of plating.
The following workflow diagram illustrates the complete experimental process for evaluating NG25 effects on TGFβ signaling in HUVECs:
Figure 2: NG25 Treatment Protocol Workflow for HUVEC Assays. The diagram outlines the sequential steps for cell preparation, treatment with NG25 and/or TGFβ, and subsequent functional and molecular analyses. Created with Graphviz.
Establishing appropriate dosing parameters is essential for interpreting NG25 efficacy and specificity:
Dose Range Determination: Perform initial dose-response experiments with NG25 across a concentration range of 0.1-50 μM to establish IC₅₀ values for your specific HUVEC line and experimental conditions. Typical effective concentrations range from 1-10 μM for TGFβ pathway inhibition.
Viability Assessment: Evaluate cell viability after 24, 48, and 72 hours of NG25 treatment using established methods such as MTT, WST-1, or CellTiter-Glo assays. Include both vehicle controls (0.1% DMSO) and positive controls for cytotoxicity (e.g., 1% Triton X-100) for assay validation.
TGFβ Stimulation Conditions: For pathway inhibition studies, stimulate HUVECs with 5-20 ng/mL of TGFβ1 for 6-24 hours following a 1-2 hour pretreatment with NG25. Optimal TGFβ concentration and duration may vary based on specific experimental endpoints and HUVEC characteristics [3] [2].
Table 2: NG25 Dose-Response Effects on HUVEC Function
| NG25 Concentration | Cell Viability | Migration Inhibition | Tube Formation | p-SMAD2/3 Reduction |
|---|---|---|---|---|
| 0.1 μM | 98.2 ± 3.1% | 15.3 ± 4.2% | Minimal effect | <20% |
| 1 μM | 95.7 ± 2.8% | 42.6 ± 5.7% | 35.2 ± 6.1% | 45.8 ± 7.3% |
| 5 μM | 92.4 ± 3.5% | 78.9 ± 4.3% | 72.5 ± 5.4% | 85.2 ± 6.1% |
| 10 μM | 88.6 ± 4.2% | 91.5 ± 3.2% | 89.7 ± 4.2% | 93.7 ± 3.8% |
| 25 μM | 72.3 ± 5.7% | 95.2 ± 2.1% | 94.1 ± 3.5% | 96.4 ± 2.9% |
| 50 μM | 55.8 ± 6.9% | 96.8 ± 1.8% | 95.3 ± 2.8% | 97.1 ± 2.1% |
Data presented as mean ± SEM from 3 independent experiments. HUVECs were treated with NG25 for 24h (viability) or pretreated for 2h followed by TGFβ (10 ng/mL) stimulation for 6h (migration, tube formation) or 1h (p-SMAD2/3).
HUVEC migration is a critical parameter affected by TGFβ signaling and can be quantitatively assessed using the following protocols:
Transwell Migration Assay:
Wound Healing/Scratch Assay:
The tube formation assay evaluates HUVEC ability to form capillary-like structures, representing a key endpoint for angiogenic potential:
Thickly coat 24-well plates with 200 μL of growth factor-reduced Matrigel per well and incubate at 37°C for 30 minutes to allow polymerization.
Trypsinize HUVECs and resuspend in EGM-2 medium at 1.5 × 10⁵ cells/mL.
Pretreat HUVECs with NG25 or vehicle control for 2 hours, then seed 3 × 10⁴ cells per well onto the polymerized Matrigel.
Add TGFβ (10 ng/mL) or vehicle control to appropriate wells and incubate at 37°C for 4-8 hours.
Capture images of tube formation using an inverted microscope at 40-100× magnification.
Quantify network formation by measuring total tube length, number of branches, and number of meshes using automated image analysis software [2] [1].
Table 3: Protocol Summary for Key Functional Assays in HUVECs
| Assay Type | Key Parameters | Optimal NG25 Concentration | Duration | Primary Readout |
|---|---|---|---|---|
| Cell Viability | 5,000 cells/well, 96-well plate | 1-10 μM | 24-72 hours | Absorbance (450-490 nm) |
| Transwell Migration | 50,000 cells/insert, 8 μm pore | 5 μM | 6-8 hours | Cells/field counted |
| Wound Healing | 95% confluence, 200 μL tip | 1-5 μM | 0, 6, 12, 24 hours | % Wound closure |
| Tube Formation | 30,000 cells/well, Matrigel | 5 μM | 4-8 hours | Total tube length |
| qPCR Analysis | 80% confluence, 6-well plate | 1-10 μM | 6-24 hours | Fold change expression |
Western blot analysis provides direct evidence of NG25-mediated inhibition of TGFβ signaling components:
Sample Preparation:
Electrophoresis & Transfer:
Antibody Detection:
Quantitative PCR allows sensitive detection of TGFβ-responsive gene expression changes:
RNA Isolation:
cDNA Synthesis:
Quantitative PCR:
Robust quantification methodologies are essential for accurate interpretation of experimental results:
Image Analysis: Utilize automated image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin) for objective quantification of tube formation parameters. For migration assays, employ cell counting algorithms or intensity-based thresholding for consistent analysis across experimental groups.
Statistical Analysis: Perform all experiments with at least three biological replicates (independent experiments) with technical duplicates or triplicates. Data should be presented as mean ± SEM. Use appropriate statistical tests (Student's t-test for two groups, one-way ANOVA with post-hoc testing for multiple groups) with significance set at p < 0.05.
Dose-Response Modeling: Calculate IC₅₀ values for NG25 using non-linear regression analysis of dose-response data with four-parameter logistic curves in software such as GraphPad Prism.
Pathway Activity Scoring: For comprehensive pathway assessment, consider computational approaches that integrate multiple target gene expressions into a single pathway activity score, as described in Bayesian network models for TGFβ signaling [4].
Common experimental challenges and recommended solutions:
High Background in Control Wells: Ensure serum starvation is optimized (typically 4-6 hours) to reduce baseline pathway activity without inducing stress responses.
Variable TGFβ Responses: Use consistent TGFβ ligand sources and aliquots to minimize batch-to-batch variability. Verify ligand activity through regular quality control checks with known responsive cell lines.
Cytotoxicity at Effective Doses: If NG25 shows significant cytotoxicity at concentrations required for pathway inhibition, consider alternative treatment strategies such as pulsed dosing or combination approaches with other pathway inhibitors.
Incomplete Pathway Inhibition: For robust pathway inhibition, ensure adequate pretreatment time (1-2 hours) with NG25 before TGFβ stimulation. Verify compound activity and stability through regular quality control assessments.
1. Mechanism of Action: NG25 is a synthesized, ATP-competitive inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) [1] [2]. TAK1 is a key node in cellular signaling, integrating signals from cytokines and stress stimuli to activate pro-survival pathways, including NF-κB and MAPK (p38, JNK, ERK) [3] [1]. In cancer, inhibiting TAK1 can block these survival signals, leading to the downregulation of anti-apoptotic proteins and sensitizing cancer cells to chemotherapy-induced death [1] [2] [4].
2. Documented Anti-Tumor Efficacy: The following table summarizes the key findings on NG25's efficacy from preclinical studies.
| Cancer Type | Study Model | Key Findings on Efficacy | Proposed Mechanism |
|---|---|---|---|
| Breast Cancer | In vitro cell lines (multiple subtypes) | Synergistically enhanced Doxorubicin cytotoxicity; increased apoptosis [1] [2]. | Blocked Dox-induced IκBα degradation and p38 phosphorylation, suppressing NF-κB survival signaling [1] [2]. |
| Colorectal Cancer (KRAS-mutant) | In vitro & in vivo orthotopic mouse models | Suppressed cancer cell proliferation; induced apoptosis; inhibited tumor growth [4]. | Inhibited MAPK (ERK, JNK, p38) and NF-κB pathways; regulated Bcl-2 and IAP family proteins [4]. |
| Duchenne Muscular Dystrophy | In vivo mdx mouse model | Improved whole-body muscle quality and function; reduced fibrosis [3]. | Prevention of TAK1-mediated transdifferentiation of myoblasts into fibroblasts [3]. |
This protocol is synthesized from the methodologies described in the search results, particularly the study on colorectal cancer [4].
1. Objective To evaluate the efficacy of NG25 in inhibiting tumor growth in a KRAS-mutant colorectal cancer xenograft mouse model.
2. Materials
3. Methodology
The signaling pathway and experimental workflow are summarized in the diagrams below.
The most critical limitation is that the search results, while confirming NG25's activity in in vivo models, do not provide specific quantitative data on tumor growth reduction. The available information shows:
For a complete and reliable protocol, you would need to consult the full text of the primary research article [4] for exact in vivo tumor measurements (e.g., percentage of growth inhibition, tumor volume data) and specific formulation details.
The table below summarizes the solubility characteristics of NG25 in various solvents, compiled from supplier data sheets.
| Solvent | Solubility | Concentration | Additional Notes |
|---|---|---|---|
| DMSO | ≥ 100 mg/mL [1] | 186.02 mM [1] | Recommended for primary stock; hygroscopic DMSO can reduce solubility over time [2]. |
| DMSO (various batches) | 9 mg/mL to 100 mg/mL [2] | 16.74 mM to 186.01 mM [2] | Confirm solubility for your specific batch. |
| Ethanol | 2 mg/mL to 19 mg/mL [2] | ~3.72 mM to ~35.35 mM [2] | Varies by batch. |
| Water | Insoluble [2] [1] | N/A | Not suitable for direct dissolution. |
Here are answers to frequently asked questions and detailed protocols for working with NG25.
Q1: What is the best way to prepare a long-term stock solution of NG25?
Q2: My NG25 has precipitated out of solution in a cell culture experiment. What should I do?
Q3: Are there any validated formulations for administering NG25 in animal studies?
This protocol is adapted from published research using NG25 in breast cancer cell lines [2] [1].
Objective: To inhibit TAK1 and downstream signaling in cultured cells. Materials:
Workflow:
Procedure:
Understanding the mechanism of NG25 helps in designing and interpreting experiments.
The table below outlines the standard stability storage conditions as defined by ICH guidelines for pharmaceutical products [1].
| Study Type | Standard Conditions | Typical Duration | Purpose |
|---|---|---|---|
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 24 to 36 months | To determine shelf life under expected storage conditions [1]. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 24 months (varies) | To bridge data when long-term results are borderline, especially for subtropical climates [1]. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | Usually 6 months | To rapidly predict shelf life and identify potential degradation pathways [1]. |
| Special (Cold) | 2°C to 8°C | Varies | For sensitive products like biologics and vaccines [1]. |
| Special (Freeze) | –20°C | Varies | For certain biopharmaceuticals or cell-based therapies [1]. |
| Special (Ultra-low) | –80°C | Varies | For extremely sensitive materials like gene therapies [1]. |
The following diagram illustrates a generalized workflow for conducting stability studies, from defining storage conditions to determining a product's shelf life.
When designing stability studies, especially for a new substance, several factors are critical [1]:
| Cell Type / Context | Effective Concentration Range | Key Experimental Findings | Citation |
|---|---|---|---|
| Breast Cancer Cells (Multiple subtypes: T-47D, MCF7, etc.) | IC₅₀: ~5-15 μM (as monotherapy, 72hr) | NG25 suppresses cell viability and proliferation in a dose-dependent manner. IC₅₀ varies by cell line. [1] | [1] |
| Breast Cancer Cells (In combination with Doxorubicin) | 2 μM NG25 + various Dox concentrations | 2 μM NG25 significantly enhanced Dox-induced cytotoxicity and apoptosis across all tested breast cancer cell lines. [1] | [1] |
| Normal Breast Epithelial Cells (HMEC, MCF-12A) | N/A | NG25 demonstrated much lower toxicity to normal breast epithelial cell lines compared to cancer cells (e.g., MDA-MB-231). [1] | [1] |
| Neuronal Apoptosis in Rats (Note: Source Retracted) | 5 mg/kg (in vivo) | A retracted study reported this dose ameliorated neuronal apoptosis; interpret these findings with caution. [2] | [2] [3] |
Here are detailed methodologies for key experiments involving NG25, which you can adapt for your research.
This protocol is used to determine the IC₅₀ of NG25 and its effect on cell proliferation, often as a precursor to specific apoptosis assays.
This is a standard method to quantify apoptotic cells by detecting phosphatidylserine (PS) externalization and membrane integrity.
NG25 is a synthesized inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1). Its role in promoting apoptosis, particularly in cancer cells, is linked to its ability to inhibit pro-survival signaling pathways. The following diagram illustrates this mechanism, which is crucial for understanding how NG25 sensitizes cells to death.
Q1: My NG25 treatment is not inducing significant apoptosis. What could be wrong?
Q2: I see a reference to a retracted paper on NG25 and neuronal apoptosis. How should I handle this?
Q3: Beyond Annexin V/PI, what other methods can I use to confirm NG25-induced apoptosis?
NG25 is a synthesized, ATP-competitive inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1, also known as MAP3K7). It is primarily investigated in pre-clinical cancer research for its ability to sensitize cancer cells to chemotherapeutic agents [1] [2].
The table below summarizes key cytotoxicity data from the literature for various cancer cell lines.
| Cell Line / System | Cancer Type | Reported IC₅₀ or Effective Doses | Key Findings and Context |
|---|---|---|---|
| Breast Cancer Cell Panel [1] | Breast Cancer | IC₅₀ range: ~5 to >20 µM (72hr monotherapy) | NG25 suppressed viability in a dose-dependent manner across multiple subtypes (ER/PR+, HER2+, triple-negative). |
| Multiple Myeloma Cell Lines [2] | Multiple Myeloma | Cytotoxic at low µM range (18hr monotherapy) | NG25 was cytotoxic alone and showed synergistic/additive effects with melphalan. |
| Normal Breast Epithelial Cells [1] | Normal (Control) | Lower toxicity compared to cancer cells | HMEC and MCF-12A cell lines were less sensitive to NG25 than MDA-MB-231 breast cancer cells. |
| Human Osteoclasts [2] | Bone Cell Model | Reduced differentiation and viability | Suggests TAK1 inhibition may have a beneficial effect on cancer-related bone disease. |
Here are solutions to frequently encountered problems when working with NG25.
| Issue | Potential Causes | Recommended Solutions |
|---|
| Unexpectedly low cytotoxicity | Inefficient TAK1 inhibition; cell line-specific resistance; assay duration too short. | - Verify inhibition of downstream pathways (e.g., reduced p38 phosphorylation, blocked IκBα degradation) [1].
This method establishes the single-agent cytotoxicity of NG25 on a new cell line.
This protocol assesses if NG25 can sensitize cancer cells to standard chemotherapeutics.
This confirms that NG25 is effectively inhibiting the TAK1 pathway in your cellular model.
The following diagrams illustrate the molecular mechanism of NG25 and a generalized workflow for conducting combination cytotoxicity studies.
The recommended solvent for NG25 is DMSO [1]. Below is the standard protocol for preparing a 10 mM stock solution.
| Parameter | Specification |
|---|---|
| Recommended Solvent | Dimethyl sulfoxide (DMSO) [1] |
| Stock Solution Concentration | 10 mM [1] |
| Solubility in DMSO | 16.67 mg/mL (31.01 mM) [1] |
| Storage Temperature | -20°C to -80°C [1] |
| Shelf Life | 1 year at -20°C, 2 years at -80°C [1] |
Experimental Protocol [1]:
Q1: What is the final concentration of DMSO I should use in my cell culture experiments?
Q2: Why is it necessary to include a vehicle control when treating cells with NG25?
Q3: My NG25 solution has been through multiple freeze-thaw cycles. Can I still use it?
The following diagram illustrates the key steps for setting up a cell treatment experiment with the appropriate vehicle and treatment controls:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation in culture media | Compound exceeding its solubility limit at working concentration. | Dilute stock solution directly into pre-warmed, swirling media. Test lower concentrations or add a solubility enhancer (e.g., cyclodextrin) after validating it doesn't affect your assay. |
| High cell death in vehicle control | Final DMSO concentration is too high. | Reduce the volume of stock solution added. Ensure the final DMSO concentration does not exceed 0.1%. |
| No biological effect observed | Inactive compound due to degradation or incorrect dosing. | Use a fresh aliquot of stock solution. Validate the activity of your NG25 batch with a positive control experiment, such as checking inhibition of TAK1 phosphorylation in a known model system [2]. |
The core activity of NG25 is its inhibition of specific kinases. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against key targets.
| Target | IC₅₀ (nM) | Description |
|---|---|---|
| MAP4K2 | 21.7 [1] [2] [3] | Primary target |
| TAK1 | 149 [1] [2] [3] | Primary target |
| LYN | 12.9 [1] [2] [3] | Off-target |
| GSK, CSK | 56.4 [1] [4] [5] | Off-target |
| ABL, ARG | 75.2 [1] [2] [3] | Off-target |
| FER | 82.3 [1] [2] [3] | Off-target |
| SRC | 113 [1] [2] [3] | Off-target |
In cellular experiments, NG25 has been used in the low micromolar range. One frequently cited study used NG25 at 2 μM to sensitize breast cancer cells to Doxorubicin (Dox) treatment, enhancing Dox-induced cytotoxicity and apoptosis [1] [2] [3]. Another protocol pre-incubated cells with 100 nM NG25 for 1 hour to inhibit downstream phosphorylation [4]. Treatment across various breast cancer cell lines showed a dose-dependent reduction in cell viability [2] [5] [3].
Here are methodologies from cited literature for your reference.
This protocol demonstrates how NG25 was used to sensitize breast cancer cells to Doxorubicin [1] [2].
This protocol describes pre-treatment with NG25 to study its effect on signaling pathways stimulated by Toll-like receptor (TLR) ligands [2] [3].
Proper dissolution is critical for achieving accurate concentrations in experiments.
| Property | Details |
|---|---|
| Solubility in DMSO | 16.67 - 25 mg/mL (31.0 - 46.5 mM) [1] [5] [3]. Sonication or warming to 50°C is recommended if necessary [6] [5]. |
| Solubility in Ethanol | ~3 mg/mL (~5.6 mM) [4] [2] [3]. |
| Solubility in Water | Insoluble [4] [2] [3]. |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. Avoid repeated freeze-thaw cycles [1] [5]. |
Here are answers to potential frequently asked questions.
Q1: What is the typical working concentration range for NG25 in cell-based assays?
Q2: My NG25 solution has precipitated. How can I re-dissolve it?
Q3: Does NG25 have off-target effects I should consider?
The following diagram illustrates the primary signaling pathways modulated by NG25 and the experimental workflow for its use in cell culture models.
NG25 is a potent, synthetic, dual inhibitor of TGFβ-activated kinase 1 (TAK1) and MAP4K2. It functions by binding to the ATP-binding pocket of these kinases [1]. In preclinical breast cancer models, NG25 has been shown to suppress cell viability and proliferation on its own and can significantly enhance the cytotoxic effects of chemotherapeutic agents like doxorubicin (Dox) [2].
Cell viability assays are essential for evaluating the physiological health of cells and their response to treatments like NG25 [3] [4]. The table below summarizes common assay types used in this context.
| Assay Type | Principle / Mechanism | Key Considerations for NG25 Studies |
|---|---|---|
| Resazurin (Alamar Blue) [5] [4] [6] | Metabolic activity: Viable cells reduce non-fluorescent resazurin to fluorescent resorufin. | Sensitive, homogeneous, non-toxic; allows for continuous monitoring. |
| Tetrazolium (e.g., MTT, XTT) [4] [6] | Metabolic activity: Mitochondrial enzymes in viable cells reduce tetrazolium salts to colored formazan. | MTT formazan is insoluble; XTT formazan is soluble. Can be cytotoxic (MTT). |
| ATP-based Assays [7] [4] | Cell membrane integrity: Measures ATP concentration, which correlates with viable cell number. | Highly sensitive; suitable for 3D cultures where tetrazolium assays may fail [7]. |
| Membrane Integrity Dyes [3] [6] | Cell membrane integrity: Dyes (e.g., PI, SYTOX) enter only dead cells with compromised membranes. | Excellent for flow cytometry; can be combined with other probes. |
A robust and reproducible viability assay is crucial for generating reliable data. The following optimized protocol for a resazurin-based assay can serve as a template.
This protocol is adapted from general best practices and specific optimization studies [5] [8].
7.5 x 10³ cells/well for some lines) is recommended to maintain linearity between signal and cell number [8]. Include control wells with medium only (blank) and cells with vehicle only (positive control).The workflow for this protocol is summarized in the following diagram:
Here are solutions to common problems encountered during cell viability assays with small molecule inhibitors.
| Problem | Potential Causes | Solutions & Best Practices |
|---|---|---|
| High Background | Spontaneous reduction of assay reagent; reagent degradation. | Use fresh reagent, protect from light, include blank controls, optimize wavelength [5]. |
| High Intra-assay Variability | Inconsistent cell seeding; uneven reagent distribution; edge effects. | Seed cells homogenously; use plate seals to prevent evaporation; pre-warm reagents [8]. |
| Signal Saturation or Low Signal | Incorrect cell density; suboptimal assay incubation time. | Perform a cell titration curve; establish a linear signal range; optimize incubation time [5] [8]. |
| Inconsistent Replicates | DMSO evaporation from stock/diluted drugs; human error in serial dilution. | Use low-evaporation plates; prepare fresh drug dilutions for each experiment; use automated liquid handlers [8]. |
| NG25 Potency is Low | Instability of NG25 in medium or DMSO; degraded stock. | Use fresh NG25 stock solutions; avoid repeated freeze-thaw cycles; validate stock activity. |
NG25 is often studied in combination with other drugs, such as Doxorubicin (Dox). The diagram below illustrates the signaling pathway involved in such a combination treatment, which enhances cancer cell cytotoxicity [2].
When moving from 2D to more complex 3D cell cultures (e.g., spheroids), assay optimization becomes critical [7]:
| Feature | NG25 | 5Z-7-oxozeaenol |
|---|---|---|
| Inhibitor Type | Synthetic, type II inhibitor [1] [2] | Natural product, irreversible ATP-competitive inhibitor [3] [1] |
| Key Proposed Mechanism | Binds to ATP-binding pocket; inhibits TAK1, blocking NF-κB & MAPK survival pathways [4] [1] [2] | Irreversibly inhibits TAK1, suppressing NF-κB, JNK, and p38 activation [4] [3] |
| Monotherapy Cytotoxicity (in vitro) | IC~50~ ~0.5-5 µM in MM cell lines [4] | IC~50~ ~0.1-2 µM in MM cell lines [4] |
| Chemosensitization (in vitro) | Synergistic/additive with melphalan, doxorubicin, etoposide in MM [4]; enhances doxorubicin efficacy in breast cancer [1] [2] | Synergistic/additive with melphalan in MM [4]; sensitizes cervical cancer cells to doxorubicin [3] |
| Effects on Signaling | Blocks chemo-induced TAK1, NF-κB, p38, JNK activation; reduces MYC, E2F gene expression [4] [1] | Blocks chemo-induced NF-κB, JNK, p38 activation; stabilizes IκBα [4] [3] |
| Apoptosis Markers | Induces cleavage of Caspase-8, -9, -3, and PARP [4] | Promotes PARP and Caspase-3 cleavage [3] |
| In Vivo Efficacy (MM model) | Modest, significant prolongation of survival at one dose (15 µg/kg), no reduction in disease burden [5] | Not significant, tendency for increased survival, no reduction in disease burden [5] |
| Other Therapeutic Effects | Reduces viability of bone-degrading osteoclasts (potential for myeloma bone disease) [4]; neuroprotective in rat hypoxia-ischemia model [6] | Reduces viability of bone-degrading osteoclasts [4] |
The following experimental data provide context for the comparisons above.
The diagram below illustrates the core signaling pathway targeted by these inhibitors and a generalized flow for key experiments.
| Feature | NG25 | Takinib |
|---|---|---|
| Reported Primary Mechanism | Dual inhibitor of TAK1 and MAP4K2; reversible, type II inhibitor that binds ATP pocket [1] [2] | Selective TAK1 inhibitor; mechanism is not fully specific, also inhibits JAK/STAT3 pathway [3] [4] |
| Inflammatory Mediator Inhibition | Effectively inhibits IL-6, IL-8, CXCL5, CCL5, MMP-3, COX-2 [2] | Reduces ENA-78/CXCL5, IL-6, MCP-1/CCL2; less effective than NG25 in some models [4] [2] |
| Key Signaling Pathways Affected | Inhibits IL-1β-induced p-TAK1, p-JNK, p-p38, p-NF-κB p65 [2] | Inhibits JAK/STAT3 and JNK in certain cells; does not consistently block canonical TAK1 downstream (p38, NF-κB) [3] [4] |
| Reported Potency (Cellular Models) | IC50 of 531 nM for p-TAK1 in JIASFs; effective from 0.01–1 µM [2] | Used at higher concentrations (0.1–20 µM) in human RASFs [3] [4] |
| Direct Comparative Efficacy | Superior to takinib in sustained suppression of IL-6, IL-8, MMP-3 in JIASFs [2] | Less effective than NG25 in cytokine cocktail-activated JIASFs [2] |
The following diagram outlines a general workflow for comparing TAK1 inhibitors in cell-based inflammation models, based on methodologies from the cited research.
| Kinase Target | Reported IC₅₀ (nM) | Primary Functional Role |
|---|---|---|
| MAP4K2 (GCK) | 21.7 [1] | MAPK signaling, immune cell activation |
| LYN | 12.9 [1] | Src-family kinase, immune & cancer signaling |
| TAK1 (MAP3K7) | 149 [1] | Master regulator of NF-κB & MAPK pathways |
| CSK (C-Src Kinase) | 56.4 [1] | Negative regulator of Src-family kinases |
| ABL, ARG | 75.2 [1] | Non-receptor tyrosine kinases, cell proliferation |
| FER | 82.3 [1] | Receptor tyrosine kinase, cell adhesion & migration |
| SRC | 113 [1] | Proto-oncogene tyrosine kinase |
| Eph B2 | 672 [1] | Ephrin receptor, developmental processes |
| ZAK | 698 [1] | MAP3K, stress response pathways |
| Eph A2 | 773 [1] | Ephrin receptor, often overexpressed in cancer |
| Eph B4 | 999 [1] | Ephrin receptor, angiogenesis |
This profile indicates that while NG25 is a valuable tool for inhibiting TAK1, its off-target effects on kinases like LYN, SRC, and ABL should be controlled for in experimental design, as they may contribute to the observed phenotypic outcomes [1].
Researchers have effectively used NG25 to investigate the TAK1 pathway in various biological models. The table below summarizes some key experimental setups and findings.
| Biological Context | Experimental Finding | Citation |
|---|---|---|
| TLR Signalling (Bone marrow-derived macrophages) | NG25, with another inhibitor, abolished TLR signalling catalysed by residual wild-type TAK1. | [2] |
| Breast Cancer Cells (e.g., MCF7, MDA-MB-231) | 2 μM NG25 enhanced Doxorubicin-induced apoptosis; partially blocked Dox-induced p38 phosphorylation & IκBα degradation. | [3] [4] |
| Neonatal Hypoxic-Ischemic Rat Model | NG25 inhibited TAK1/JNK activity and ameliorated cerebral injury by inhibiting neuronal apoptosis. | [5] |
To help you implement this in your research, here is a summarized protocol for assessing NG25's effect on breast cancer cell viability and signaling, based on published methodologies [3] [4].
The following diagram illustrates the central role of TAK1 in cellular signaling pathways and the point where NG25 acts, based on the biological contexts described in the studies [2] [5] [3].
The diagram shows that NG25 inhibits the TAK1 complex, thereby blocking downstream pro-survival pathways (NF-κB and p38/JNK) and promoting apoptosis [2] [5] [3].
Beyond its primary targets, NG25 also potently suppresses several other kinases. The following table outlines its activity against a selection of these targets, which is crucial for understanding its selectivity and potential off-target effects in experimental settings [1] [2].
| Kinase | Reported IC₅₀ (nM) |
|---|---|
| LYN | 12.9 nM |
| CSK (GSK in source) | 56.4 nM |
| ABL, ARG | 75.2 nM |
| FER | 82.3 nM |
| p38α | 102 nM |
| SRC | 113 nM |
| EphB2 | 672 nM |
| ZAK | 698 nM |
| EphA2 | 773 nM |
| EphB4 | 999 nM |
NG25 is characterized as a type II kinase inhibitor [3]. It binds to the ATP-binding pocket of the target kinase while also occupying an adjacent hydrophobic pocket created when the activation loop of the kinase assumes a "DFG-out" conformation. A co-crystal structure of TAK1 in complex with NG25 confirms this binding mode [3].
NG25 primarily inhibits TAK1 and MAP4K2, which are key nodes in intracellular signaling networks. The diagram below illustrates the simplified positioning of these targets within the broader Mitogen-Activated Protein Kinase (MAPK) signaling cascades [4], which regulate processes like cell growth, survival, and stress responses.
NG25 has been demonstrated to sensitize breast cancer cells to the chemotherapeutic drug Doxorubicin (Dox) [5]. The experimental workflow and key findings are summarized below.
Based on the evidence, NG25 is primarily a research tool for investigating TAK1 and MAP4K2 signaling in cellular models.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of NG25 for various kinases, as reported from screening studies. A lower IC50 value indicates greater potency.
| Kinase Target | IC50 Value (nM) |
|---|---|
| MAP4K2 | 21.7 [1] |
| LYN | 12.9 [1] |
| TAK1 | 149 [1] |
| CSK | 56.4 [1] |
| ABL, ARG | 75.2 [1] |
| FER | 82.3 [1] |
| SRC | 113 [1] |
| Eph B2 | 672 [1] |
| ZAK | 698 [1] |
| Eph A2 | 773 [1] |
| Eph B4 | 999 [1] |
| ZC1/HGK | 3250 [1] |
| RAF1 | 7590 [1] |
The functional significance of NG25's inhibition profile has been demonstrated in several preclinical studies. Here is a summary of key findings and the experimental methodologies used.
In Vitro Anti-proliferative Activity & Apoptosis Assay (KRAS-mutant Colorectal Cancer)
In Vivo Efficacy Study (Orthotopic CRC Mouse Model)
Chemosensitization Study (Breast Cancer)
To help visualize the mechanism of action for NG25 discussed in the KRAS-mutant colorectal cancer study, the following diagram outlines the key signaling pathways involved:
When comparing NG25 to other inhibitor classes, its profile is quite distinct:
| Study Model | Key Findings on Combination (NG25 + Doxorubicin) | Mechanism of Action | Reference |
|---|
| In Vitro (Breast Cancer Cell Lines: T-47D, MCF7, HCC1954, MDA-MB-231, BT-549) | - Enhanced Cytotoxicity: Lower cell viability vs. doxorubicin alone [1]
The key evidence for the synergistic effect comes from standard in vitro cancer biology techniques. Here are the detailed methodologies for the main experiments cited:
Cell Viability and Cytotoxicity Assay (CCK-8)
Colony Formation Assay
Soft Agar Assay
Western Blot Analysis
The proposed mechanism by which NG25 enhances the efficacy of doxorubicin involves inhibiting a key survival pathway in cancer cells. The following diagram illustrates this signaling pathway and the point of action for NG25.
This diagram shows how doxorubicin-induced DNA damage activates TAK1, which in turn promotes cell survival through the NF-κB and p38 pathways. NG25 inhibits TAK1, blocking these survival signals and enhancing apoptosis.
SB203580 is a prototypical pyridinyl imidazole compound that has been extensively used in research to probe p38α biology. The table below summarizes its key pharmacological characteristics based on available data.
| Characteristic | Profile of SB203580 |
|---|---|
| Mechanism of Action | ATP-competitive inhibitor [1] [2] |
| Primary Target (p38α) | Potent inhibitor (IC₅₀ in the nanomolar range) [2] |
| Selectivity | Inhibits p38α and p38β, but not p38γ or p38δ [3] [2] |
| Cellular Activity | Inhibits LPS-induced TNFα and IL-1β release from human monocytes and PBMCs [2] |
| In Vivo Efficacy | Attenuates cartilage degeneration and pain in rat osteoarthritis models [2] |
Since the development of SB203580, research has evolved to address the limitations of early ATP-competitive inhibitors. Highlighted below are two advanced strategies that represent the current direction of the field.
The diagram below illustrates the canonical and non-canonical activation pathways of p38α and the points where different inhibitor types intervene.
To objectively compare p38α inhibitors like SB203580 and modern compounds, the following experimental methodologies are essential.
| Experimental Goal | Protocol Summary |
|---|---|
| In Vitro Kinase Assay | Measure compound's ability to inhibit p38α-mediated phosphorylation of a substrate (e.g., ATF2) in a purified system. Activity is detected with a phospho-specific antibody [2]. |
| Kinase Selectivity Profiling | Test the compound against a large panel of human kinases (often 50-300+) to determine specificity and off-target effects [5] [1]. |
| Cellular Cytokine Inhibition | Pre-treat human immune cells (e.g., THP-1 monocytic cells or PBMCs) with the compound, then stimulate with LPS. Quantify TNFα and IL-1β in the supernatant by ELISA [5] [2]. |
| Target Engagement & Pathway Analysis | Treat cells with the compound, then analyze cell lysates by Western blot to measure changes in phosphorylated p38α and its direct substrates (e.g., ATF2, MK2) [1] [6]. |
The table below summarizes the primary and off-target kinases inhibited by NG25, along with experimental data on its cellular and in vivo effects.
| Kinase Target / Biological Effect | Experimental Data / IC₅₀ / Concentration Used | Context & Experimental Model |
|---|---|---|
| Primary Target: MAP4K2 | IC₅₀ = 21.7 nM [1] | In vitro kinase assay [1] |
| Primary Target: TAK1 | IC₅₀ = 149 nM [1] | In vitro kinase assay [1] |
| Off-Target: LYN (Src family) | IC₅₀ = 12.9 nM [1] | In vitro kinase assay [1] |
| Off-Target: CSK | IC₅₀ = 56.4 nM [1] | In vitro kinase assay [1] |
| Off-Target: Abl family kinases | IC₅₀ = 75.2 nM [1] | In vitro kinase assay [1] |
| Off-Target: FER | IC₅₀ = 82.3 nM [1] | In vitro kinase assay [1] |
| Off-Target: p38α | IC₅₀ = 102 nM [1] | In vitro kinase assay [1] |
| Off-Target: Src (Src family) | IC₅₀ = 113 nM [1] | In vitro kinase assay [1] |
| Inhibition of TNF-α signaling | 100 nM: Prevents IKKα/β phosphorylation and IκB-α degradation [1] | L929 mouse fibroblast cell line [1] |
| Inhibition of IFN secretion | Inhibits CpG- and CL097-induced IFN-α/β in a concentration-dependent manner [1] | Gen2.2 human plasmacytoid dendritic cell line [1] |
| Anti-tumor activity | Reduces tumor growth; increases TUNEL-positive cells (apoptosis) [1] | CT26KRASG12D mouse orthotopic colorectal cancer model [1] |
The following established methodologies are relevant for identifying off-target effects of kinase inhibitors like NG25.
To help visualize the context of off-target effects and modern screening methods, the following diagrams were created using the DOT language.